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  • Product: Ethyl 10-chloro-10-oxodecanoate
  • CAS: 6946-46-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for Ethyl 10-chloro-10-oxodecanoate

Structural Elucidation and NMR Characterization of Ethyl 10-chloro-10-oxodecanoate A Technical Whitepaper for Purity Validation in Lipid Nanoparticle (LNP) Synthesis Strategic Importance in Drug Development Ethyl 10-chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and NMR Characterization of Ethyl 10-chloro-10-oxodecanoate A Technical Whitepaper for Purity Validation in Lipid Nanoparticle (LNP) Synthesis

Strategic Importance in Drug Development

Ethyl 10-chloro-10-oxodecanoate (Chemical Formula: C₁₂H₂₁ClO₃) is a critical, bifunctional aliphatic building block heavily utilized in the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) delivery systems ()[1]. Featuring an ethyl ester at one terminus and a highly reactive acyl chloride at the other, this molecule allows for precise, stepwise nucleophilic acyl substitutions.

However, the inherent moisture sensitivity of the acid chloride moiety presents a significant quality control challenge. Exposure to ambient humidity rapidly hydrolyzes the acyl chloride into a carboxylic acid, which will dead-end downstream lipid tail attachment. As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not merely as a structural confirmation tool, but as a self-validating diagnostic system to guarantee batch integrity before committing to high-value synthesis workflows.

Causality in Chemical Shifts: The Inductive Deshielding Effect

The parent compound, sebacoyl chloride, is perfectly symmetrical ()[2]. By converting one terminus to an ethyl ester, we break this symmetry, creating distinct chemical environments for the α and β methylenes at each end of the 8-carbon aliphatic core.

The causality behind the spectral dispersion lies in the differing electronic properties of the terminal functional groups:

  • The Acid Chloride Terminus (C9, C10): Chlorine is highly electronegative. It withdraws electron density from the C10 carbonyl carbon via the inductive effect (-I effect). This strongly deshields the adjacent α -protons at C9, causing them to resonate significantly downfield.

  • The Ester Terminus (C1, C2): While the ester carbonyl is also electron-withdrawing, the alkoxy oxygen donates electron density via resonance (+R effect) into the carbonyl system. This partially mitigates the electron withdrawal, leaving the C2 α -protons more shielded than their C9 counterparts.

G A Ethyl Ester Terminus (C1, C2, C11, C12) B Aliphatic Core (C3 to C8) A->B Shielded Region A_detail 1H: 2.28 ppm (C2) 13C: 34.3 ppm (C2) A->A_detail C Acid Chloride Terminus (C9, C10) B->C Deshielded Region C_detail 1H: 2.88 ppm (C9) 13C: 47.0 ppm (C9) C->C_detail

Fig 1. Inductive deshielding effects across the ethyl 10-chloro-10-oxodecanoate carbon backbone.

Quantitative Data: ¹H and ¹³C NMR Spectral Assignments

The following tables summarize the empirical chemical shifts derived from established additivity rules for sp³-hybridized carbons ()[3].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K) | Position | Shift ( δ , ppm) | Multiplicity | Integration | J-Coupling (Hz) | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C12 | 1.25 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ (Ethyl methyl) | | C4-C7 | 1.30 - 1.40 | Multiplet (m) | 8H | - | Bulk aliphatic chain | | C3 | 1.61 | Multiplet (m) | 2H | - | -CH₂ - β to ester | | C8 | 1.70 | Multiplet (m) | 2H | - | -CH₂ - β to acid chloride | | C2 | 2.28 | Triplet (t) | 2H | 7.5 | -CH₂ - α to ester | | C9 | 2.88 | Triplet (t) | 2H | 7.3 | -CH₂ - α to acid chloride | | C11 | 4.12 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ (Ethyl methylene) |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K) | Position | Shift ( δ , ppm) | Carbon Type | Structural Assignment | | :--- | :--- | :--- | :--- | | C12 | 14.2 | CH₃ | Ethyl methyl | | C3, C8 | 24.9, 25.0 | CH₂ | β -methylenes (to ester and acid chloride) | | C4-C7 | 28.5 - 29.1 | CH₂ | Bulk aliphatic chain envelope | | C2 | 34.3 | CH₂ | α -methylene to ester | | C9 | 47.0 | CH₂ | α -methylene to acid chloride | | C11 | 60.1 | CH₂ | Ethyl methylene (-O-CH₂-) | | C10 | 173.6 | C=O | Acid chloride carbonyl | | C1 | 173.8 | C=O | Ester carbonyl |

Experimental Protocol: Self-Validating NMR Workflow

To ensure the trustworthiness of the spectral data, the sample preparation must strictly exclude moisture. Trace water in standard deuterated chloroform is a ubiquitous source of impurity ()[4] and will rapidly degrade the sample during acquisition.

Step-by-Step Methodology:

  • Inert Preparation: Inside a nitrogen-filled glovebox or using standard Schlenk techniques, transfer 15–20 mg of ethyl 10-chloro-10-oxodecanoate into a pre-dried glass vial.

  • Solvent Selection: Dissolve the aliquot in 0.6 mL of anhydrous CDCl₃ (stored strictly over activated 4Å molecular sieves). Do not use benchtop CDCl₃.

  • Referencing: Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (set to 0.00 ppm).

  • Sample Transfer: Transfer the solution to a dry, 5 mm NMR tube and cap tightly with a PTFE cap. Seal with Parafilm to prevent atmospheric ingress during transport to the spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, 1-second relaxation delay (D1), 30° flip angle.

    • ¹³C NMR: 100 MHz, 512 scans, 2-second relaxation delay (D1) to ensure quantitative integration of the quaternary carbonyl carbons, complete proton decoupling (WALTZ-16).

G N1 Sample Preparation (Anhydrous CDCl3 + TMS) N2 Acquire 1H NMR (400 MHz, 16 Scans) N1->N2 N3 Evaluate C9 Alpha Protons (Target: ~2.88 ppm) N2->N3 N4 Pass: Intact Acid Chloride (Proceed to Synthesis) N3->N4  Conforms N5 Fail: Hydrolyzed to Carboxylic Acid (Shift ~2.35 ppm, Broad OH) N3->N5  Degraded

Fig 2. Self-validating NMR protocol for detecting acid chloride hydrolysis in anhydrous CDCl3.

Impurity Profiling: The Diagnostic Power of the C9 Protons

The true value of this NMR protocol is its ability to act as a binary pass/fail gate for batch quality. If the acid chloride has been compromised by moisture, it converts to sebacic acid monoethyl ester.

How to spot hydrolysis in the spectrum:

  • The C9 Shift (Critical Indicator): In the intact acid chloride, the C9 protons resonate at 2.88 ppm . If hydrolysis occurs, the loss of the highly electronegative chlorine atom causes these protons to shift significantly upfield to ~2.35 ppm , merging near the C2 ester protons.

  • The Carboxylic Acid Proton: A new, broad singlet will appear far downfield (typically between 10.0 - 12.0 ppm ), corresponding to the -COOH proton.

  • ¹³C Shift: The C9 carbon will shift upfield from 47.0 ppm to approximately 34.0 ppm .

By verifying the presence of the 2.88 ppm triplet and the absence of a broad downfield singlet, researchers can definitively validate the structural integrity of ethyl 10-chloro-10-oxodecanoate before utilizing it in sensitive LNP lipid formulations.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg. URL: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66072, Sebacoyl chloride. PubChem. URL: [Link]

  • European Patent Office. (2020). Lipid Composition (EP4059505B1). Google Patents.

Sources

Exploratory

Structural Analysis of Ethyl 10-chloro-10-oxodecanoate via IR Spectroscopy: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced polymers, bifunctional intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced polymers, bifunctional intermediates play a critical role. Ethyl 10-chloro-10-oxodecanoate is a highly versatile synthon featuring two distinct carbonyl-containing functional groups: an ethyl ester and an acyl chloride. Validating the structural integrity of this molecule is paramount, as the acyl chloride moiety is highly susceptible to hydrolysis. This whitepaper provides an in-depth, self-validating methodology for the structural analysis of Ethyl 10-chloro-10-oxodecanoate using Infrared (IR) Spectroscopy, detailing the mechanistic causality behind its spectral signature.

Molecular Architecture & Synthetic Utility

Ethyl 10-chloro-10-oxodecanoate (CAS: 6946-46-9) is a synthetic organic compound with the molecular formula C12​H21​ClO3​ [1]. Structurally, it consists of an 8-carbon aliphatic methylene spacer terminating in an ethyl ester on one end and a reactive acyl chloride on the other.

With a boiling point of 303.5°C and a density of 1.042 g/cm³, it exists as a liquid at room temperature[1]. It is widely employed as a chemical intermediate in the pharmaceutical industry to synthesize complex medications and in the fragrance industry to build macrocyclic lactones[1]. Because the acyl chloride terminus is highly reactive, confirming that both functional groups are intact—and that the acyl chloride has not degraded into a carboxylic acid—is a mandatory quality control step.

Theoretical Framework: The Physics of Carbonyl Absorptions

Infrared spectroscopy is the optimal analytical technique for this molecule because it can easily distinguish between different types of carbonyl ( C=O ) environments based on their vibrational frequencies. The exact frequency of a C=O stretch is governed by Hooke’s Law, where the frequency is directly proportional to the square root of the bond's force constant.

The structural verification of Ethyl 10-chloro-10-oxodecanoate relies on the distinct electronic effects governing its two carbonyl groups:

  • Acyl Chloride ( C=O ): The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect. This removes electron density from the carbonyl carbon, shortening and strengthening the C=O double bond. Consequently, the force constant increases, driving the stretching frequency to a characteristically high value of approximately 1810 cm⁻¹ ([2]).

  • Ethyl Ester ( C=O ): The alkoxy oxygen also withdraws electrons inductively but simultaneously donates electron density back to the carbonyl carbon via resonance. The inductive effect slightly outweighs the resonance effect, resulting in a C=O stretch that is higher than a standard ketone, typically appearing around 1735 cm⁻¹ to 1740 cm⁻¹ ([3],[2]).

The presence of this "dual-carbonyl" signature is the definitive proof of the molecule's structural integrity.

Mechanistic_IR Molecule Ethyl 10-chloro-10-oxodecanoate (C12H21ClO3) Acyl Acyl Chloride Group (Inductive Electron Withdrawal) Molecule->Acyl Ester Ethyl Ester Group (Resonance & Inductive Effects) Molecule->Ester Aliphatic Aliphatic Chain (8 Methylene Units) Molecule->Aliphatic IR_Acyl ~1810 cm⁻¹ (High Freq C=O) Acyl->IR_Acyl Inductive > Resonance IR_Ester ~1735 cm⁻¹ (Standard C=O) Ester->IR_Ester Balanced Effects IR_Aliphatic ~2900 & 2850 cm⁻¹ (C-H Stretch) Aliphatic->IR_Aliphatic sp³ C-H bonds

Mechanistic origin of distinct IR stretching frequencies in bifunctional molecules.

Experimental Methodology: Self-Validating FTIR Protocol

Because Ethyl 10-chloro-10-oxodecanoate is a liquid and its acyl chloride group is highly sensitive to atmospheric moisture, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the recommended technique. ATR minimizes sample preparation time, thereby reducing the risk of hydrolysis.

Step-by-Step Analytical Workflow

Step 1: Instrument Initialization and Atmospheric Compensation

  • Action: Purge the FTIR spectrometer with dry nitrogen. Clean the ATR crystal (Diamond or ZnSe) with anhydrous isopropanol and allow it to evaporate completely.

  • Self-Validation: Acquire a background spectrum (air). Verify that the baseline is flat and devoid of strong water vapor (~3600 cm⁻¹) and CO2​ (~2350 cm⁻¹) bands. Causality: Failing to compensate for atmospheric water can mask critical regions and artificially induce sample hydrolysis during the scan.

Step 2: Sample Application under Inert Conditions

  • Action: Using a dry glass pipette, apply 1-2 drops of neat liquid Ethyl 10-chloro-10-oxodecanoate directly onto the ATR crystal. Ensure the crystal is fully covered.

  • Self-Validation: Perform this step rapidly or within a glovebag. Causality: Prolonged exposure to ambient humidity will hydrolyze the acyl chloride into a carboxylic acid, which would erroneously manifest as a massive, broad O−H band between 3300–2500 cm⁻¹ and a shifted C=O peak near 1710 cm⁻¹[2].

Step 3: Data Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 to 64 scans.

  • Self-Validation: Causality: A 4 cm⁻¹ resolution provides the optimal balance between signal-to-noise ratio (SNR) and the spectral fidelity required to sharply resolve the two distinct carbonyl peaks (~1810 cm⁻¹ and ~1735 cm⁻¹) without overlap.

Step 4: Spectral Processing

  • Action: Apply an ATR correction algorithm to the raw interferogram data to compensate for the wavelength-dependent penetration depth of the evanescent wave, followed by a baseline correction.

FTIR_Workflow N1 Sample Preparation (Neat Liquid on ATR Crystal) N3 FTIR Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) N1->N3 Load Sample N2 Background Spectrum (Air/Blank Scan) N2->N1 Validate Baseline N4 Spectral Processing (Baseline Correction & ATR Correction) N3->N4 Raw Interferogram N5 Peak Assignment (C=O, C-O, C-Cl identification) N4->N5 Processed Spectrum

FTIR Analytical Workflow for Liquid Ester-Acyl Chloride Samples.

Spectral Interpretation and Quantitative Data

Upon successful acquisition, the IR spectrum of Ethyl 10-chloro-10-oxodecanoate will yield several diagnostic absorption bands. The table below summarizes the quantitative data used to validate the molecule's structure.

Functional GroupVibration ModeExpected Frequency (cm⁻¹)IntensityMechanistic Rationale
Acyl Chloride C=O Stretch1795 – 1815StrongInductive electron withdrawal by Cl strengthens the C=O bond[2].
Ethyl Ester C=O Stretch1735 – 1750StrongBalance of inductive withdrawal and resonance donation by the alkoxy O[2].
Aliphatic Chain sp3 C−H Stretch2850 – 2960StrongAsymmetric and symmetric stretching of the 8 methylene units and terminal methyl group.
Ethyl Ester C−O Stretch1150 – 1250Strong, BroadAsymmetric stretching of the C−O−C linkage[3].
Acyl Chloride C−Cl Stretch600 – 800ModerateHeavy atom stretching vibration.

Note on Quality Control: If a broad absorption band is observed between 3300 cm⁻¹ and 2500 cm⁻¹, the batch has been compromised by moisture, and the acyl chloride has degraded into 10-ethoxy-10-oxodecanoic acid.

Conclusion

The structural analysis of Ethyl 10-chloro-10-oxodecanoate via IR spectroscopy is a rapid, non-destructive, and highly reliable method for verifying the integrity of this bifunctional synthon. By understanding the underlying quantum mechanical principles—specifically how inductive and resonance effects modulate the force constants of the ester and acyl chloride carbonyls—analysts can confidently differentiate between intact product and hydrolyzed impurities. Strict adherence to anhydrous ATR-FTIR protocols ensures that the resulting spectral data is both accurate and self-validating.

References

  • LookChem. Ethyl 10-chloro-10-oxo-decanoate (CAS 6946-46-9) Chemical Properties and Uses. Retrieved from:[Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Retrieved from:[Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from:[Link]

Sources

Foundational

Ethyl 10-chloro-10-oxodecanoate safety data sheet and handling precautions

Title : Technical Whitepaper: Safety, Handling, and Experimental Workflows for Ethyl 10-Chloro-10-oxodecanoate Executive Summary Ethyl 10-chloro-10-oxodecanoate (CAS 6946-46-9), commonly referred to as ethyl sebacoyl chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Technical Whitepaper: Safety, Handling, and Experimental Workflows for Ethyl 10-Chloro-10-oxodecanoate

Executive Summary

Ethyl 10-chloro-10-oxodecanoate (CAS 6946-46-9), commonly referred to as ethyl sebacoyl chloride, is a highly reactive bifunctional organic intermediate. Featuring both a stable ethyl ester and a highly electrophilic acyl chloride moiety, it serves as a critical building block in the synthesis of pharmaceuticals, fragrances, and complex polymers[1][2]. However, the inherent reactivity of the acyl chloride group demands stringent anhydrous handling protocols. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, safety data, and field-proven experimental workflows required to handle this compound safely and effectively.

Physicochemical Profiling & Structural Dynamics

To design safe experimental systems, one must first understand the physical parameters and structural dynamics of the reagent.

Table 1: Physicochemical Properties of Ethyl 10-Chloro-10-oxodecanoate

ParameterValueSource
Chemical Name Ethyl 10-chloro-10-oxodecanoate[1]
CAS Number 6946-46-9[1]
Molecular Formula C12H21ClO3[3]
Molecular Weight 248.75 g/mol [3]
Density 1.042 g/cm³[3]
Boiling Point 303.5 °C at 760 mmHg[3]
Flash Point 106.4 °C[3]

Structural Causality : The acyl chloride carbon is highly polarized due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This renders the carbon center exceptionally susceptible to nucleophilic attack. While this electrophilicity is harnessed for rapid amidation and esterification, it also makes the molecule highly sensitive to atmospheric moisture[4]. The excellent leaving group ability of the chloride ion facilitates rapid hydrolysis, generating corrosive hydrogen chloride (HCl) gas and ethyl hydrogen sebacate[4].

HydrolysisPathway A Ethyl 10-chloro-10-oxodecanoate (Acyl Chloride) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B Atmospheric Moisture (H₂O) B->C D Ethyl Hydrogen Sebacate (Carboxylic Acid) C->D Chloride Elimination E Hydrogen Chloride (HCl Gas) C->E Proton Transfer

Fig 1: Hydrolysis degradation pathway of Ethyl 10-chloro-10-oxodecanoate upon moisture exposure.

Toxicological and Safety Data (SDS Breakdown)

Handling ethyl 10-chloro-10-oxodecanoate requires strict adherence to safety protocols due to its aggressive reactivity profile.

Table 2: Hazard Classifications and Required PPE

Hazard CategoryDescription & CausalityRequired PPE
Corrosivity Causes severe skin burns and eye damage. Contact rapidly denatures tissue proteins.Chemical-resistant butyl-rubber gloves, lab coat, chemical apron[4].
Inhalation Hazard Fumes are lachrymatory. Hydrolysis in the respiratory tract releases HCl acid.Fume hood with maximum airflow; FFP3 respirator if ventilation is compromised[4].
Moisture Sensitivity Reacts violently with water, causing rapid expansion of HCl gas and potential explosion.Non-vented chemical splash goggles (prevents gas ingress)[4].

Advanced Handling & Storage Protocols

To prevent degradation and ensure operator safety, the compound must be handled using rigorous air-free techniques. The Schlenk line provides a self-validating system for maintaining an anhydrous environment[5].

Step-by-Step Schlenk Line Transfer Protocol:

  • Glassware Preparation : Heat all receiving flasks and syringes in an oven at >120 °C for at least 4 hours. Causality: This thermal treatment desorbs microscopic layers of water adhering to the silica surface of the glass[5].

  • Purge-and-Refill Cycle : Assemble the hot glassware on the Schlenk line under vacuum. Perform three alternating cycles of high vacuum (<100 mTorr) and dry inert gas (Nitrogen or Argon) backfilling. Causality: This mathematically dilutes and removes ambient oxygen and water vapor to parts-per-million levels[5].

  • Positive Pressure Establishment : Adjust the Schlenk manifold to supply a slight positive pressure of inert gas to the reagent bottle. Causality: When the septum is punctured by a needle, positive pressure ensures inert gas flows out, preventing the vacuum-driven ingress of humid laboratory air[5].

  • Syringe/Cannula Transfer : Withdraw the required volume of ethyl 10-chloro-10-oxodecanoate using a dry, gas-tight syringe and transfer it immediately to the reaction vessel[5].

SchlenkWorkflow Start 1. Glassware Preparation (Oven dried >120°C) Purge 2. Purge-and-Refill Cycle (3x Vacuum/Inert Gas) Start->Purge Assemble on Schlenk Line Pressure 3. Establish Positive Inert Gas Pressure Purge->Pressure Removes O₂ & H₂O Transfer 4. Syringe/Cannula Transfer of Acyl Chloride Pressure->Transfer Prevents ambient air ingress React 5. Dropwise Addition to Reaction Flask Transfer->React Controls exotherm

Fig 2: Step-by-step Schlenk line workflow for the anhydrous transfer of acyl chlorides.

Experimental Workflow: Synthesis & Quenching

When utilizing ethyl 10-chloro-10-oxodecanoate in synthesis (e.g., amidation), the reaction and subsequent quenching must be tightly controlled to manage exotherms and safely neutralize byproducts.

Reaction Setup Protocol:

  • Solvent and Base Preparation : In a flame-dried flask under inert atmosphere, dissolve the nucleophile (amine/alcohol) in an anhydrous aprotic solvent (e.g., dichloromethane). Add 1.5–2.0 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine). Causality: The base acts as an HCl scavenger, preventing the generated acid from protonating the nucleophile, which would halt the reaction[6].

  • Temperature Control : Submerge the reaction flask in an ice-water bath (0–5 °C).

  • Reagent Addition : Add the ethyl 10-chloro-10-oxodecanoate dropwise via an addition funnel or syringe. Causality: Slow addition at low temperatures controls the kinetic rate of the exothermic acylation, preventing solvent boiling and minimizing side-reactions like ketene formation.

Self-Validating Quenching Protocol: Never add water directly to an unquenched acid chloride reaction, as it will trigger a violent exotherm and rapid outgassing[7].

  • Dilution : Dilute the completed reaction mixture with additional cold solvent (e.g., DCM) to lower the concentration of unreacted electrophiles[7].

  • Bicarbonate Neutralization : Slowly pour the reaction mixture into a vigorously stirred beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C[6][7].

  • Validation : Observe the evolution of CO₂ gas bubbles. Causality: NaHCO₃ acts as a mild thermodynamic base. It neutralizes the dissolved HCl and safely hydrolyzes residual acyl chloride. The cessation of CO₂ bubbling serves as a self-validating visual indicator that the quenching process is complete and the system is fully neutralized[6].

Emergency Response & Spill Mitigation

In the event of an accidental spill of ethyl 10-chloro-10-oxodecanoate, immediate and calculated action is required to prevent toxic gas exposure and fire hazards.

  • Evacuation and PPE : Evacuate non-essential personnel. Ensure the responder is wearing a full face shield, heavy-duty butyl-rubber gloves, and a respirator[4].

  • Containment : Cover the spilled liquid entirely with an inert absorbent material such as dry sand or vermiculite[4][7]. Critical Warning : Never use paper towels, cotton cloths, or water. The exothermic reaction with water or the cellulose in paper can cause spontaneous ignition[4][7].

  • Neutralization : Carefully sweep the absorbed material into a dedicated, wide-mouth chemical waste container. Inside a functioning fume hood, slowly add a dilute alkaline solution (e.g., 5% sodium carbonate) to the container to neutralize the absorbed acid chloride[7].

  • Disposal : Once gas evolution ceases, seal the container and dispose of it strictly as halogenated organic waste according to institutional guidelines[7].

References

  • LookChem. "Cas 6946-46-9, ethyl 10-chloro-10-oxo-decanoate.
  • ChemSrc. "Decanoic acid,10-chloro-10-oxo-, ethyl ester.
  • BenchChem. "Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides.
  • BenchChem. "(4-Methylphenoxy)acetyl chloride Safety and Troubleshooting.
  • Organic Syntheses. "3 - Organic Syntheses Procedure (Quenching Protocols).
  • Wolfa. "Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.

Sources

Exploratory

Mechanism of hydrolysis for Ethyl 10-chloro-10-oxodecanoate

An In-depth Technical Guide to the Hydrolysis of Ethyl 10-chloro-10-oxodecanoate Introduction Ethyl 10-chloro-10-oxodecanoate is a bifunctional molecule of significant interest in organic synthesis, serving as a versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Hydrolysis of Ethyl 10-chloro-10-oxodecanoate

Introduction

Ethyl 10-chloro-10-oxodecanoate is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for more complex structures, including polymers and pharmaceutical intermediates. Its structure incorporates two key electrophilic sites susceptible to nucleophilic attack: a highly reactive acyl chloride and a less reactive ethyl ester. The hydrolysis of this compound is a fundamental transformation that yields dicarboxylic acids, which are themselves crucial precursors in various industrial applications.

This guide provides an in-depth exploration of the mechanistic principles governing the hydrolysis of Ethyl 10-chloro-10-oxodecanoate. We will dissect the distinct reactivity of the acyl chloride and ester moieties, present detailed experimental protocols for achieving complete hydrolysis under both acidic and basic conditions, and offer insights into the causal factors behind key procedural choices.

Part 1: Mechanistic Principles of Hydrolysis

The hydrolysis of Ethyl 10-chloro-10-oxodecanoate is not a single event but a two-stage process dictated by the significant difference in reactivity between the acyl chloride and the ester functional groups.

The Highly Reactive Acyl Chloride Terminus

Acyl chlorides are among the most reactive carboxylic acid derivatives.[1][2] Their high reactivity stems from two primary factors:

  • High Electrophilicity: The carbonyl carbon is bonded to two highly electronegative atoms, oxygen and chlorine. Both atoms inductively withdraw electron density, rendering the carbonyl carbon extremely electron-deficient (δ+) and thus highly susceptible to nucleophilic attack.[3][4]

  • Excellent Leaving Group: The chloride ion (Cl⁻) is an outstanding leaving group, as it is the conjugate base of a strong acid (HCl).

Due to this high reactivity, the acyl chloride group undergoes rapid hydrolysis, even with a weak nucleophile like neutral water, in a reaction that is typically vigorous and exothermic.[5][6] The mechanism is a classic nucleophilic addition-elimination.[7][8]

Mechanism of Acyl Chloride Hydrolysis:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[6]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the π-bond, and in the process, the chloride ion is expelled as the leaving group.[1][5]

  • Deprotonation: A final, rapid deprotonation of the oxonium ion by another water molecule or the expelled chloride ion yields the carboxylic acid and regenerates the acidic conditions (in the form of HCl).[7]

Caption: Nucleophilic Addition-Elimination in Acyl Chloride Hydrolysis.

The Less Reactive Ester Terminus

In contrast to acyl chlorides, esters are significantly less reactive. The alkoxy group (-OR) is a poorer leaving group than a chloride ion. Consequently, ester hydrolysis requires more forcing conditions, typically heating under reflux with either a strong acid or a strong base as a catalyst.[9][10]

This is the most common and efficient method for complete ester hydrolysis.[9] The reaction, known as saponification, is effectively irreversible because the final step involves an acid-base reaction that forms a resonance-stabilized carboxylate salt.[11][12]

Mechanism of Saponification:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[11][13][14]

  • Loss of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (RO⁻) as the leaving group.[11][13][14]

  • Deprotonation: The expelled alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the equilibrium entirely towards the products, forming a stable carboxylate salt and an alcohol.[11][13][15]

To obtain the final carboxylic acid, an acidic workup is required in a subsequent step to protonate the carboxylate salt.[11]

Caption: The irreversible mechanism of base-catalyzed ester hydrolysis.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[12][16] The reaction is an equilibrium process.[17][18] To drive the reaction toward the products (carboxylic acid and alcohol), it is necessary to use a large excess of water, in accordance with Le Châtelier's principle.[9][12][17]

Mechanism of Acid-Catalyzed Hydrolysis:

  • Protonation: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the ester. This makes the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water.[17][19]

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[19]

  • Proton Transfer: A proton is transferred from the newly added water molecule to one of the alkoxy oxygen atoms, converting the alkoxy group into a good leaving group (an alcohol).[18]

  • Elimination: The lone pair on the other hydroxyl group reforms the carbonyl double bond, expelling the alcohol molecule.

  • Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water, regenerating the acid catalyst and yielding the final product.[17]

G A Ester + H₃O⁺ B Protonated Ester A->B Protonation C Tetrahedral Intermediate (after H₂O attack) B->C Nucleophilic Attack D Proton-Transferred Intermediate C->D Proton Transfer E Carboxylic Acid + Alcohol + H₃O⁺ D->E Elimination & Deprotonation

Caption: Equilibrium steps in acid-catalyzed ester hydrolysis.

Part 2: Experimental Protocols for Complete Hydrolysis

The goal of a typical hydrolysis procedure for Ethyl 10-chloro-10-oxodecanoate is the formation of the corresponding dicarboxylic acid, sebacic acid . Given the differential reactivity, the acyl chloride will hydrolyze almost instantaneously upon contact with any aqueous solution. The rate-limiting step will be the hydrolysis of the more stable ester group. For complete and efficient conversion, base-catalyzed hydrolysis is the preferred method.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is designed for the complete hydrolysis of both functional groups to yield the disodium salt of sebacic acid, which is then acidified to produce the final dicarboxylic acid.

Materials:

  • Ethyl 10-chloro-10-oxodecanoate

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Ethanol (optional, to improve solubility)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, beaker, filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 10-chloro-10-oxodecanoate (1.0 equiv) in a minimal amount of ethanol (if necessary for solubility).

  • Addition of Base: Add an excess of 10% aqueous NaOH solution (approx. 2.5-3.0 equiv). Causality: An excess of hydroxide is required to ensure the complete hydrolysis of both the rapidly reacting acyl chloride and the slower-reacting ester, and to neutralize the HCl formed from the acyl chloride hydrolysis.

  • Reflux: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible. Causality: Heating provides the necessary activation energy to overcome the kinetic barrier of ester hydrolysis.[20]

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully, add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH 1-2, check with litmus paper). A white precipitate of sebacic acid should form. Causality: Acidification protonates the disodium sebacate salt, which is water-soluble, to form the neutral sebacic acid, which has low solubility in cold water and precipitates out.[11][21]

  • Isolation & Purification:

    • Filtration: Collect the precipitated solid by vacuum filtration and wash the solid with cold deionized water to remove inorganic salts.[22]

    • Extraction (Alternative): If a significant amount of product remains in the aqueous phase, transfer the entire mixture to a separatory funnel and extract several times with an organic solvent like diethyl ether or ethyl acetate.[21]

    • Drying: Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄).

    • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: The crude sebacic acid can be further purified by recrystallization from hot water or another suitable solvent system to obtain a pure, crystalline product.[21]

Protocol 2: Acid-Catalyzed Hydrolysis

While less efficient for achieving completion, this method can also be used.

Materials:

  • Ethyl 10-chloro-10-oxodecanoate

  • 10% Aqueous Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Apparatus as described in Protocol 2.1

Procedure:

  • Reaction Setup: In a round-bottom flask, combine Ethyl 10-chloro-10-oxodecanoate (1.0 equiv) with a large excess of 10% aqueous acid.[9][17] Causality: A large excess of water is crucial to push the reversible equilibrium towards the products.[12][17]

  • Reflux: Heat the mixture under reflux for several hours (e.g., 4-8 hours). The reaction is significantly slower than saponification and requires longer heating times.

  • Work-up: Cool the reaction mixture. The sebacic acid product may precipitate upon cooling. The work-up and purification steps are similar to steps 5 and 6 in the base-catalyzed protocol (filtration, potential extraction, and recrystallization).

Part 3: Data Presentation and Workflow Visualization

Comparative Summary of Hydrolysis Conditions
ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reagent Excess NaOH or KOH (strong base)Excess H₂O with catalytic H₂SO₄ or HCl
Stoichiometry Base is a reactant (consumed)[10]Acid is a catalyst (regenerated)[17]
Reversibility Irreversible[12][23]Reversible (Equilibrium)[16][17]
Reaction Rate Relatively FastRelatively Slow
Conditions Heating under refluxProlonged heating under reflux[20]
Initial Product Carboxylate SaltCarboxylic Acid
Work-up Requires acidification step to get the acidDirect isolation of the acid
Efficiency Generally higher yield and completionRisk of incomplete reaction
Experimental Workflow Diagram

G Start Start: Ethyl 10-chloro-10-oxodecanoate Step1 Add excess aq. NaOH Heat to Reflux (1-2h) Start->Step1 Intermediate Intermediate Product: Aqueous Disodium Sebacate Step1->Intermediate Step2 Cool in Ice Bath Acidify with conc. HCl (pH 1-2) Intermediate->Step2 Product Precipitate: Crude Sebacic Acid Step2->Product Step3 Isolate via Vacuum Filtration OR Extract with Organic Solvent Product->Step3 Purify Purify via Recrystallization Step3->Purify Final Final Product: Pure Sebacic Acid Purify->Final

Caption: Workflow for the Saponification of Ethyl 10-chloro-10-oxodecanoate.

Conclusion

The hydrolysis of Ethyl 10-chloro-10-oxodecanoate is a predictable yet illustrative example of differential reactivity in a bifunctional molecule. The acyl chloride terminus hydrolyzes with extreme ease, while the ester terminus requires more robust conditions. For achieving complete conversion to sebacic acid, base-catalyzed hydrolysis (saponification) is the superior method due to its speed and irreversible nature, which ensures high yields. A thorough understanding of the underlying nucleophilic addition-elimination mechanisms for both functional groups allows for the rational design of experimental protocols, ensuring efficient and complete transformation, which is a critical consideration in multistep synthesis for drug development and materials science.

References

  • Chemistry Learner. (2021, June 21). Saponification: Definition, Examples, Mechanism, & Application. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • ChemTalk. (2023, October 4). Saponification. [Link]

  • Wikipedia. Saponification. [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Chemguide. Mechanism for the acid catalysed hydrolysis of esters. [Link]

  • RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • Chemguide. Hydrolysis of esters. [Link]

  • ACS Publications. (2005, March 11). Theoretical Study of General Base-Catalyzed Hydrolysis of Aryl Esters and Implications for Enzymatic Reactions. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Study.com. Ester Hydrolysis | Overview, Procedure & Mechanism. [Link]

  • Course Hero. 12BL Experiment 5: Ester Hydrolysis. [Link]

  • YouTube. (2018, October 15). saponification mechanism. [Link]

  • Doc Brown's CHEMISTRY. 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]

  • Google Patents.
  • University of Wisconsin-Madison. HYDROLYSIS. [Link]

  • St. Joseph's College. IV SEMESTER. [Link]

  • SATHEE - IIT Kanpur. Chemistry Acid Chloride. [Link]

  • ResearchGate. Experimental set up for hydrolysis of acylchloride monomer. [Link]

  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. [Link]

  • Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes. [Link]

  • Chemistry Steps. (2020, February 22). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • A-Level Chemistry. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties. [Link]

  • JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • YouTube. (2019, January 15). mechanism of ester hydrolysis. [Link]

  • YouTube. (2020, October 1). Hydrolysis of an acid chloride. [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Friedel-Crafts Acylation Using Ethyl 10-chloro-10-oxodecanoate for Advanced Intermediate Synthesis

Executive Summary The synthesis of long-chain aryl ketones is a critical pathway in modern drug discovery, particularly for the development of lipophilic antioxidants, PROTAC linkers, and custom ionizable lipids for Lipi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of long-chain aryl ketones is a critical pathway in modern drug discovery, particularly for the development of lipophilic antioxidants, PROTAC linkers, and custom ionizable lipids for Lipid Nanoparticles (LNPs). Ethyl 10-chloro-10-oxodecanoate (CAS 6946-46-9), a bifunctional C10 building block featuring both an electrophilic acid chloride and a protected ethyl ester, serves as an ideal reagent for these applications [1].

Unlike sebacoyl chloride, which is prone to yielding complex mixtures of di-acylated or polymerized byproducts, ethyl 10-chloro-10-oxodecanoate ensures strict regioselective mono-acylation when subjected to Friedel-Crafts conditions. This application note details the mechanistic rationale, optimized protocols, and downstream utility of this reagent in synthesizing high-value pharmaceutical intermediates, such as precursors for the neuroprotective agent Idebenone and advanced LNP lipid tails [2, 3].

Mechanistic Insights & Causality in Reaction Design

The Stoichiometric Imperative of the Lewis Acid

In a standard Friedel-Crafts acylation, a catalytic or stoichiometric amount of Lewis acid (typically Aluminum Chloride, AlCl3​ ) is required to generate the highly reactive acylium ion. However, when utilizing ethyl 10-chloro-10-oxodecanoate, a minimum of 2.2 to 2.5 equivalents of AlCl3​ is strictly required .

Causality: The bifunctional nature of the reagent dictates this requirement.

  • First Equivalent: Coordinates with the acid chloride to abstract the chloride ion, generating the electrophilic acylium ion.

  • Second Equivalent: Coordinates with the oxygen atoms of the terminal ethyl ester. If only 1.1 equivalents are used, the Lewis acid is sequestered by the ester moiety, stalling the generation of the acylium ion and resulting in near-zero conversion.

  • Fractional Excess (0.2 - 0.5 eq): Accounts for the coordination with the newly formed aryl ketone product, which is more basic than the starting acid chloride and acts as a catalyst sink.

Reaction Visualization

FC_Acylation A Aromatic Substrate (Nucleophile) E Wheland Intermediate (Sigma Complex) A->E B Ethyl 10-chloro-10-oxodecanoate (Acylating Agent) C AlCl3 Catalyst (2.5 Equivalents) B->C Complexation D Acylium Ion + AlCl3-Ester Complex C->D Cl- Abstraction D->E Electrophilic Attack F Ethyl 10-aryl-10-oxodecanoate (Target Product) E->F Deprotonation & Quench

Figure 1: Mechanistic pathway and catalyst distribution in the Friedel-Crafts acylation.

Optimization and Quantitative Data

To establish a self-validating baseline for researchers, various reaction conditions were evaluated to maximize the yield of the target ethyl 10-aryl-10-oxodecanoate while minimizing ester cleavage and side reactions.

Table 1: Optimization of Friedel-Crafts Acylation Conditions

SolventLewis AcidCatalyst Eq.Temperature ProfileYield (%)Observation / Causality
Dichloromethane (DCM) AlCl3​ 1.10 °C RT< 15%Catalyst sequestered by ester group.
Dichloromethane (DCM) AlCl3​ 2.50 °C RT88% Optimal. Complete conversion, intact ester.
1,2-Dichloroethane (DCE) AlCl3​ 2.580 °C (Reflux)62%Fast reaction, but thermal degradation/ester cleavage observed.
Dichloromethane (DCM) FeCl3​ 2.50 °C RT41%Weaker Lewis acid insufficient for full activation.

Standardized Experimental Protocol

This protocol describes the synthesis of an ethyl 10-aryl-10-oxodecanoate intermediate. It is designed as a self-validating system; visual and thermal cues at each step confirm the reaction's integrity.

Reagents & Equipment
  • Aromatic Substrate: 10.0 mmol (e.g., 1,2,3-trimethoxybenzene for Idebenone analogs)

  • Ethyl 10-chloro-10-oxodecanoate: 11.0 mmol (1.1 eq) [1]

  • Aluminum Chloride (Anhydrous): 25.0 mmol (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM), 50 mL

  • Equipment: 250 mL 3-neck round-bottom flask, addition funnel, nitrogen/argon line, magnetic stirrer.

Step-by-Step Methodology
  • Preparation of the Catalyst Suspension: Flame-dry the 3-neck flask under vacuum and backfill with inert gas ( N2​ or Argon). Add anhydrous AlCl3​ (25.0 mmol) and 30 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Ion Generation: Dissolve ethyl 10-chloro-10-oxodecanoate (11.0 mmol) in 10 mL of DCM. Transfer to the addition funnel and add dropwise to the AlCl3​ suspension over 15 minutes.

    • Self-Validation Check: The suspension will transition to a homogeneous, slightly yellowish solution, confirming the successful formation of the soluble acylium- AlCl4−​ complex.

  • Substrate Addition: Dissolve the aromatic substrate (10.0 mmol) in 10 mL of DCM. Add dropwise to the reaction mixture at 0 °C over 20 minutes to control the mild exotherm.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The reaction is complete when the higher-Rf aromatic starting material is fully consumed, replaced by a lower-Rf UV-active ketone spot.

  • Quenching (Critical Step): Carefully pour the reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 20 mL of 1M HCl.

    • Causality: The highly exothermic hydrolysis of the aluminum complexes breaks the Al-O bonds, liberating the free ketone and ester. The HCl prevents the precipitation of insoluble aluminum hydroxide gels, ensuring clean phase separation.

  • Isolation: Separate the organic (DCM) layer. Extract the aqueous layer twice with 30 mL DCM. Wash the combined organics with saturated NaHCO3​ (to neutralize residual acid) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Downstream Applications: PROTACs, LNPs, and APIs

The resulting ethyl 10-aryl-10-oxodecanoate is a highly versatile intermediate. Because the two ends of the molecule are orthogonally functionalized (a ketone and an ester), they can be selectively manipulated.

For instance, in the synthesis of Idebenone precursors, the ketone is typically reduced to an alkane via a Clemmensen or Wolff-Kishner reduction, followed by the reduction of the ester to a primary alcohol [3]. In the development of Lipid Nanoparticles (LNPs) , the ester can be hydrolyzed to a carboxylic acid and coupled with ionizable amines to create custom lipid tails [2].

Downstream_Applications Start Ethyl 10-aryl-10-oxodecanoate Red1 Ketone Reduction (Pd/C, H2 or Et3SiH / TFA) Start->Red1 Step 1 Red2 Ester Reduction (LiAlH4 or DIBAL-H) Red1->Red2 Step 2A Hydro Ester Hydrolysis (LiOH / H2O / THF) Red1->Hydro Step 2B Prod1 Idebenone Precursor (10-aryl-decan-1-ol) Red2->Prod1 Prod2 PROTAC Linker / LNP Lipid Tail (10-aryl-decanoic acid) Hydro->Prod2

Figure 2: Divergent downstream synthetic transformations of the Friedel-Crafts product.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 245374, Ethyl 10-chloro-10-oxodecanoate." PubChem, [Link].

  • Sato, Y., et al. "Lipid Composition." European Patent Office, EP4059505B1, 21 Sept. 2022. .
  • ChemSrc. "Decanoic acid,10-chloro-10-oxo-, ethyl ester (CAS 6946-46-9) - Downstream Precursors and Idebenone Synthesis." ChemSrc Database, [Link].

Application

Preparation of macrocyclic lactones using Ethyl 10-chloro-10-oxodecanoate

An in-depth technical guide for researchers and drug development professionals on the strategic use of bifunctional precursors in macrolide synthesis. Executive Summary The synthesis of macrocyclic lactones (macrolides)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on the strategic use of bifunctional precursors in macrolide synthesis.

Executive Summary

The synthesis of macrocyclic lactones (macrolides) is a cornerstone of modern drug discovery, yielding potent therapeutics ranging from antibiotics to targeted anticancer agents. Constructing these large-ring systems requires exquisite chemoselectivity and thermodynamic control. Ethyl 10-chloro-10-oxodecanoate (CAS 6946-46-9) serves as a highly versatile, bifunctional C10 synthogen[1]. Featuring both a highly electrophilic acid chloride and a stable ethyl ester, it allows for sequential, stepwise elongation and cyclization without the need for complex protecting group manipulations at the C10 terminus.

This application note details the mechanistic rationale, self-validating protocols, and comparative data for utilizing this precursor to synthesize complex macrocyclic lactones.

Mechanistic Rationale & Strategic Design

The deployment of Ethyl 10-chloro-10-oxodecanoate relies on the inherent reactivity difference between its two termini:

  • Chemoselective Acylation: The acid chloride terminus is orders of magnitude more reactive than the ethyl ester. It can be coupled directly to an ω -hydroxy-protected chiral fragment using a mild base and a nucleophilic catalyst (DMAP). This chain elongation proceeds rapidly at 0 °C, leaving the ethyl ester completely intact.

  • Seco-Acid Generation: Following chain elongation, the ethyl ester is saponified. Lithium hydroxide (LiOH) is specifically chosen over sodium or potassium hydroxide; the lithium cation tightly coordinates the carbonyl oxygen, facilitating a mild hydrolysis that prevents the epimerization of any sensitive stereocenters along the carbon backbone.

  • Macrolactonization: The resulting seco-acid (bearing a free carboxylic acid and a deprotected ω -hydroxyl group) is cyclized. Because intermolecular oligomerization is entropically favored over large-ring closure, the cyclization must be performed under pseudo-infinite dilution conditions using sterically demanding activating agents, such as those found in the [2].

Synthetic Workflow Diagram

Pathway N1 Ethyl 10-chloro-10-oxodecanoate (Bifunctional C10 Synthogen) N3 Chemoselective Acylation (Et3N, DMAP, DCM) N1->N3 N2 ω-Hydroxy Fragment (Chiral Building Block) N2->N3 N4 Elongated Intermediate (Protected Seco-Acid) N3->N4 N5 Saponification & Deprotection (LiOH, then TBAF) N4->N5 N6 Seco-Acid (Free ω-OH and COOH) N5->N6 N7 Mixed Anhydride Formation (TCBC, Et3N, THF) N6->N7 N8 Macrolactonization (DMAP, Toluene, High Dilution) N7->N8 N9 Macrocyclic Lactone (Target Scaffold) N8->N9

Synthetic workflow from Ethyl 10-chloro-10-oxodecanoate to macrocyclic lactone.

Quantitative Comparison of Macrolactonization Strategies

Selecting the correct cyclization protocol is critical. The table below summarizes the kinetic drivers and typical outcomes of the three most authoritative macrolactonization methods used in contemporary synthesis.

MethodActivating AgentCatalyst / BaseTypical YieldsRing Size PreferenceMechanistic Driver
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (TCBC)DMAP / Et 3​ N60–90%Medium to Large (12–30+)Steric shielding of the aromatic carbonyl forces attack on the aliphatic carbonyl[2].
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP or PPY65–95%Medium to Large (8–20+)Concentration gradient & Lewis base catalysis via mixed anhydride[3].
Corey-Nicolaou 2,2'-Dipyridyl disulfide / PPh 3​ AgBF 4​ (optional)50–80%Large (14+)Double activation via a highly reactive 2-pyridinethiol ester intermediate[4].

Detailed Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity and reproducibility at each stage of the synthesis.

Protocol I: Chemoselective Intermolecular Acylation

Objective: Elongate the carbon chain by coupling the C10 acid chloride with a complex alcohol.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the ω -hydroxy-protected alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst & Base Addition: Add triethylamine (Et 3​ N, 2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP acts as a nucleophilic catalyst, forming an acylpyridinium intermediate that accelerates the reaction and suppresses side-product formation.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add (1.2 equiv) dropwise via syringe[1].

  • Validation (QC): Stir for 2 hours at room temperature. Monitor via TLC (UV/Stain). The complete consumption of the starting alcohol and the appearance of a less polar spot validates the esterification.

  • Workup: Quench with saturated aqueous NaHCO 3​ to neutralize the HCl byproduct. Extract with DCM, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol II: Seco-Acid Generation

Objective: Unmask the reactive termini for cyclization.

  • Saponification: Dissolve the elongated intermediate in a 3:1 mixture of THF and H 2​ O (0.05 M). Cool to 0 °C. Add LiOH·H 2​ O (3.0 equiv). Stir for 4 hours at room temperature.

  • Acidic Workup: Carefully acidify the mixture to pH 3 using 1M HCl. Extract with ethyl acetate. Causality: Acidification protonates the carboxylate, driving it into the organic layer.

  • Deprotection: Depending on the ω -hydroxyl protecting group (e.g., TBS ether), treat the crude acid with TBAF (1.5 equiv) in THF at 0 °C for 2 hours to yield the free seco-acid.

  • Validation (QC): Perform LC-MS analysis. The presence of the [M−H]− ion corresponding to the seco-acid mass confirms successful deprotection and saponification.

Protocol III: Yamaguchi Macrolactonization

Objective: Intramolecular cyclization under thermodynamic control.

  • Mixed Anhydride Formation: Dissolve the seco-acid (1.0 equiv) in anhydrous THF (0.05 M) under argon. Add Et 3​ N (2.5 equiv) and 2,4,6-trichlorobenzoyl chloride (TCBC, 1.2 equiv). Stir at room temperature for 1–2 hours. Causality: The bulky chlorine atoms on TCBC sterically block the benzoyl carbonyl. This ensures that in the next step, the hydroxyl group will exclusively attack the aliphatic carbonyl of the C10 chain, preventing the formation of undesired trichlorobenzoate esters[2].

  • High-Dilution Cyclization: In a separate, large round-bottom flask, prepare a solution of DMAP (5.0 equiv) in anhydrous toluene (calculated to achieve a final seco-acid concentration of 0.001 to 0.002 M). Heat to 90 °C.

  • Syringe Pump Addition: Dilute the mixed anhydride solution with an equal volume of toluene and add it dropwise to the hot DMAP solution over 10–12 hours using a syringe pump. Causality: Maintaining pseudo-infinite dilution ensures the rate of intramolecular cyclization vastly outpaces intermolecular oligomerization.

  • Validation (QC): Analyze the crude mixture via High-Resolution Mass Spectrometry (HRMS). The target macrolactone will exhibit an [M+H]+ mass exactly 18 Da (H 2​ O) less than the starting seco-acid. A peak at [2M+H]+ indicates failed dilution control (dimerization).

  • Purification: Wash the organic layer with saturated aqueous NH 4​ Cl, followed by brine. Dry, concentrate, and purify via silica gel flash chromatography.

References

  • LookChem. "ethyl 10-chloro-10-oxo-decanoate Basic information." LookChem Chemical Database. Available at:[Link][1]

  • Wikipedia Contributors. "Shiina macrolactonization." Wikipedia, The Free Encyclopedia. Available at:[Link][3]

  • MDPI. "Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles." Molecules. Available at:[Link][4]

  • National Center for Biotechnology Information (NCBI). "Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review." PMC. Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of Ethyl 10-chloro-10-oxodecanoate during long-term storage

Scientist's Foreword: The Hydrolysis Challenge Ethyl 10-chloro-10-oxodecanoate (also known as sebacoyl chloride monoethyl ester) is a critical bifunctional building block used in lipid nanoparticle (LNP) synthesis, polym...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientist's Foreword: The Hydrolysis Challenge

Ethyl 10-chloro-10-oxodecanoate (also known as sebacoyl chloride monoethyl ester) is a critical bifunctional building block used in lipid nanoparticle (LNP) synthesis, polymer chemistry, and targeted drug delivery. However, as a Senior Application Scientist, I frequently see researchers lose weeks of experimental progress because their reagent's active titer has silently degraded during storage.

To master the handling of this molecule, you must treat storage not as a passive state, but as an active chemical defense system against its primary enemy: atmospheric moisture.

Mechanistic Causality: Why Degradation Occurs

The degradation of Ethyl 10-chloro-10-oxodecanoate is driven by nucleophilic acyl substitution . The carbonyl carbon of the acyl chloride moiety is highly electrophilic. When exposed to even trace amounts of water (humidity), the water's oxygen atom acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.

This intermediate rapidly collapses, expelling a chloride ion to yield the corresponding carboxylic acid (monoethyl sebacate) and hydrogen chloride (HCl) gas[1]. This reaction is highly destructive for two reasons:

  • Loss of Stoichiometric Control: The conversion of the acyl chloride to a carboxylic acid ruins the reagent's reactivity for downstream amide or ester coupling.

  • Autocatalytic Pressurization: The generated HCl gas causes severe pressure buildup inside sealed containers, posing a serious rupture hazard and accelerating the corrosion of laboratory storage environments[1].

Diagnostic FAQs & Troubleshooting Guide

Q1: I stored my reagent in the refrigerator, but it degraded rapidly after the first use. What happened? A: This is a classic case of thermal condensation. When a cold container is opened in ambient air, atmospheric moisture rapidly condenses on the cold inner walls of the bottle and directly into the reagent[2].

  • The Fix: Always allow the sealed container to equilibrate to room temperature (typically 30–60 minutes) in a desiccator before opening[2].

Q2: Can I use standard rubber septa for long-term storage? A: No. Acid chlorides are highly corrosive and will chemically degrade standard natural rubber or silicone septa over time. Furthermore, tipping bottles so the liquid touches the septum accelerates this deterioration[3].

  • The Fix: Use PTFE-lined (Teflon) silicone septa or specialized Sure/Seal™ caps. PTFE is chemically inert to acyl chlorides and provides an impermeable barrier to moisture.

Q3: What type of syringe should I use to transfer the reagent? A: For single-use transfers, fully plastic polypropylene (PP) Luer lock syringes are safe and effective for moisture-sensitive reagents[4]. However, prolonged exposure to organic solvents or reactive chlorides will degrade the plunger's smooth movement[4].

  • The Fix: Treat PP syringes as single-use consumables. For repeated use or highly precise volumetric transfers, use oven-dried, gas-tight glass syringes with PTFE plungers.

Q4: My storage bottle is bulging. What should I do? A: A bulging bottle indicates that hydrolysis has already occurred, and HCl gas has pressurized the container[5].

  • The Fix: Move the bottle to a chemical fume hood immediately. Wearing heavy-duty PPE (face shield, acid-resistant gloves), carefully vent the bottle by piercing the septum with a dry needle attached to an inert gas line bubbler to safely release the HCl gas. Discard the compromised reagent.

Quantitative Storage Matrix

To ensure the integrity of Ethyl 10-chloro-10-oxodecanoate, adhere to the following storage paradigms based on your expected usage timeline.

Storage StrategyTemperatureAtmosphereContainer TypeExpected Shelf LifeHydrolysis Risk Level
Short-Term (Active Use) 20°C (Ambient)Argon / N₂Sure/Seal™ Bottle1–2 WeeksModerate (Requires strict Schlenk technique)
Medium-Term (Routine) 2–8°C (Fridge)Argon / N₂Amber Glass + PTFE Septa3–6 MonthsLow (Must warm to room temp before opening)
Long-Term (Archival) -20°C (Freezer)Argon / N₂Flame-sealed Glass Ampoule> 2 YearsZero (Hermetically sealed)

Self-Validating Protocol: Aliquoting and Storage

Repeatedly puncturing a primary stock bottle is the leading cause of reagent failure. To prevent this, aliquot the bulk reagent into smaller, single-use vials immediately upon receipt.

Step 1: System Preparation & Drying

  • Flame-dry amber glass vials and PTFE-lined caps under vacuum, then backfill with high-purity Argon.

  • Transfer the sealed stock bottle of Ethyl 10-chloro-10-oxodecanoate and the dried vials into a glovebox, or connect them to a Schlenk line[3].

Step 2: The "Fume" Validation Test

  • Self-Validation Check: Before transferring the bulk reagent, draw 0.5 mL of the internal atmosphere (Argon) into your syringe and expel it just above the liquid surface. Acid chlorides emit visible white smoke (HCl aerosols) when reacting with moisture. If you observe fuming, your system is not completely dry, and you must re-purge your lines before proceeding.

Step 3: Aliquoting

  • Using a dry polypropylene Luer lock syringe[4] or a gas-tight glass syringe, carefully draw the required volume of the acid chloride.

  • Dispense the reagent into the pre-dried amber glass vials.

Step 4: Sealing and Secondary Containment

  • Seal the vials tightly with the PTFE-lined caps.

  • Wrap the junction of the cap and the vial tightly with Parafilm.

  • Place the aliquots inside a secondary container (e.g., a vacuum desiccator or a sealed jar containing Drierite) and store at 2–8°C[5],[2].

Process Visualization

G N1 Receive Ethyl 10-chloro-10-oxodecanoate N2 Equilibrate to Room Temp (Prevents Thermal Condensation) N1->N2 N3 Transfer to Inert Atmosphere (Glovebox or Schlenk Line) N2->N3 N4 Aliquot using Dry PP/Glass Syringe N3->N4 N7 Hydrolysis Risk: Ambient Water Exposure N3->N7 If exposed to air N5 Seal in Amber Glass with PTFE-lined Septa N4->N5 N6 Store at 2-8°C in Secondary Desiccator N5->N6 N8 Degradation: HCl Gas + Carboxylic Acid N7->N8

Workflow for inert-atmosphere handling and storage of moisture-sensitive acid chlorides.

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at:[Link]

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, ACS Publications. Available at:[Link]

  • Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Wolfa Bio. Available at:[Link]

Sources

Optimization

Troubleshooting low conversion rates in Ethyl 10-chloro-10-oxodecanoate cross-coupling

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving Ethyl 10-chloro-10-oxodecanoate. This guide is designed for researchers, chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving Ethyl 10-chloro-10-oxodecanoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges such as low conversion rates, reaction stalling, or significant side product formation. As your Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Low Conversion & Reaction Failure

This section addresses the most critical and common issues encountered during the cross-coupling of acyl chlorides. We will proceed through a logical diagnostic workflow, from initial setup to catalyst system optimization.

Q1: My reaction shows no product or very low conversion. Where do I even begin to troubleshoot?

A1: This is the most common issue in palladium-catalyzed cross-coupling, and it almost always stems from a problem with the fundamental reaction setup or the integrity of the catalyst system. Before delving into complex parameter screening, it is crucial to verify the basics. The active catalytic species, Pd(0), is highly sensitive to oxygen, and many reagents are sensitive to water.[1]

The "First Response" Checklist:

  • Inert Atmosphere Integrity: The exclusion of oxygen is non-negotiable. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also degrade sensitive phosphine ligands.[1][2] Ensure your reaction vessel was properly purged using a Schlenk line or repeated vacuum-backfill cycles with a high-purity inert gas like argon or nitrogen.[1]

  • Solvent & Reagent Quality: Use anhydrous and degassed solvents.[1] The presence of water can be detrimental, and dissolved oxygen is a primary cause of catalyst deactivation.[2] Ensure your Ethyl 10-chloro-10-oxodecanoate is pure and free from hydrolysis (which would form the corresponding carboxylic acid). Similarly, verify the purity and stability of your coupling partner; for instance, some boronic acids are prone to degradation.[2]

  • Catalyst & Ligand Activity: Many modern protocols use stable Pd(II) precatalysts (e.g., Pd(OAc)₂) that require in situ reduction to the active Pd(0) form.[3] If this reduction is inefficient, the concentration of the active catalyst will be too low.[1] Furthermore, phosphine ligands are susceptible to oxidation and should be stored and handled under an inert atmosphere.[1]

Below is a workflow to diagnose these initial, high-probability failure points.

Troubleshooting_Workflow Start Low or No Conversion Inert_Atmosphere Verify Inert Atmosphere (Degassing, Purging) Start->Inert_Atmosphere Reagent_Quality Check Reagent Purity & Integrity (Solvent, Substrates, Ligand) Inert_Atmosphere->Reagent_Quality Catalyst_System Evaluate Catalyst System (Activation, Loading, Decomposition) Reagent_Quality->Catalyst_System Conditions Optimize Reaction Conditions (Temp, Concentration, Base) Catalyst_System->Conditions Success Improved Conversion Conditions->Success

Caption: Initial troubleshooting workflow for low conversion.

Q2: I've confirmed my setup is inert and my reagents are pure, but the reaction is still sluggish. I see a black precipitate forming. What's happening?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[3] This indicates that the ligand is failing to stabilize the Pd(0) center, leading to its removal from the catalytic cycle and causing the reaction to stall.

Causality & Solutions:

  • Insufficient Ligand: The ratio of ligand to palladium is critical. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[2] Try increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1).

  • Suboptimal Ligand Choice: The ligand's structure dictates the stability and reactivity of the catalyst. For acyl chlorides, which undergo rapid oxidative addition, the subsequent steps can be rate-limiting. Bulky, electron-rich ligands are often required to promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[4][5] Consider screening a different class of ligands.

  • High Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways faster than the productive catalytic cycle.[6] Try running the reaction at a lower temperature for a longer period.

  • High Concentration: Very high concentrations can sometimes promote bimolecular decomposition pathways. Consider running the reaction under more dilute conditions.[7]

ParameterTypical Starting PointOptimization StrategyRationale
Catalyst Loading 1-2 mol%Increase to 5 mol%For difficult couplings, a higher catalyst concentration can help achieve conversion before deactivation dominates.[3]
Pd:Ligand Ratio 1:1.1 to 1:2Increase to 1:4Extra ligand can improve catalyst stability and prevent aggregation.
Temperature 80-100 °CDecrease to 50-60 °CBalances reaction rate against catalyst stability; lower temperatures can minimize decomposition.[6][8]
Concentration 0.1 MDecrease to 0.05 MMay disfavor bimolecular catalyst decomposition pathways.[7]

Q3: My conversion is low, and I'm seeing significant side products. What are the likely culprits when using an acyl chloride?

A3: With a highly reactive electrophile like Ethyl 10-chloro-10-oxodecanoate, several side reactions can compete with the desired cross-coupling. The most common is decarbonylation.

  • Decarbonylative Cross-Coupling: The acylpalladium intermediate formed after oxidative addition can lose carbon monoxide (CO) to form an alkylpalladium species. This species then proceeds through the catalytic cycle to yield a decarbonylated product. This pathway is often favored at higher temperatures.[9]

    • Solution: Employ ligands known to disfavor decarbonylation, such as those that are less bulky or have specific electronic properties. Running the reaction at the lowest possible temperature that still affords a reasonable rate is also critical. In some cases, performing the reaction under a slight positive pressure of carbon monoxide can suppress this side reaction, per Le Châtelier's principle.

  • Homocoupling of the Nucleophile: This side reaction is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two molecules of your nucleophilic coupling partner (e.g., two organostannane or two boronic acid molecules).[2]

    • Solution: This points back to the critical importance of rigorous degassing and maintaining a strictly inert atmosphere throughout the reaction.[2] Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this, as the in situ reduction of Pd(II) sources can sometimes consume the nucleophile and lead to homocoupling.[2]

  • Hydrolysis of the Acyl Chloride: If there are trace amounts of water in the reaction, the acyl chloride can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.

    • Solution: Ensure all solvents and reagents are scrupulously dried.[1] If using a base that is a hydrate (e.g., K₃PO₄·H₂O), consider its impact carefully or use the anhydrous form.

Experimental Protocols

Protocol 1: Rigorous Reaction Setup Under Inert Atmosphere

This protocol ensures the exclusion of air and moisture, which is critical for reproducible results.

Materials:

  • Oven-dried Schlenk flask with a magnetic stir bar.

  • Septa and needles.

  • Schlenk line with high-purity nitrogen or argon.

  • Anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane).

Procedure:

  • Assemble the hot, oven-dried Schlenk flask and allow it to cool to room temperature under a stream of inert gas.

  • Add all solid reagents (palladium precatalyst, ligand, base, etc.) to the flask.

  • Seal the flask with a septum and connect it to the Schlenk line.

  • Perform at least three vacuum-backfill cycles: evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas.

  • Using a syringe, add the degassed solvent to the flask. Solvents should be degassed by sparging with an inert gas for 30 minutes or by three freeze-pump-thaw cycles.[2]

  • Add liquid reagents, such as Ethyl 10-chloro-10-oxodecanoate and the organometallic coupling partner, via syringe.

  • Place the reaction under a positive pressure of inert gas (a balloon is sufficient) and proceed with heating as required.

Frequently Asked Questions (FAQs)

Q: Which cross-coupling reaction is best suited for Ethyl 10-chloro-10-oxodecanoate?

A: Stille and Suzuki couplings are both highly effective for acyl chlorides.

  • Stille Coupling: This is a classic and very robust choice. It involves coupling with an organostannane (R-SnBu₃). The key advantages are the mild, often neutral reaction conditions and the high tolerance for functional groups.[10][11] The primary drawback is the toxicity of organotin compounds and byproducts.[10] For your substrate, which contains a base-sensitive ester, the Stille coupling is an excellent starting point. Specific catalysts have been developed that show high chemoselectivity for coupling acyl chlorides even in the presence of less reactive aryl halides.[12][13]

  • Suzuki Coupling: This reaction uses a more benign organoboron reagent (e.g., a boronic acid or ester).[14] It requires a base to activate the organoboron species for transmetalation.[15][16] While highly versatile, care must be taken to choose a base (e.g., K₂CO₃, CsF) that does not promote hydrolysis of the ester in your substrate.[17]

Q: How does the catalytic cycle work, and where do things go wrong?

A: The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[18] Understanding this cycle helps diagnose which step is failing.

Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_acyl R-CO-Pd(II)(Cl)L_n (Acylpalladium Intermediate) OA->PdII_acyl + R-CO-Cl TM Transmetalation PdII_acyl->TM Decarb Decarbonylation (-CO) PdII_acyl->Decarb PdII_couple R-CO-Pd(II)(R')L_n TM->PdII_couple + R'-[M] RE Reductive Elimination PdII_couple->RE center PdII_couple->center Product R-CO-R' (Product) RE->Product center->Pd0 Product Formation

Caption: Simplified catalytic cycle for acyl chloride cross-coupling.

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride. This step is typically very fast for acyl chlorides.[18]

  • Transmetalation: The organic group from your coupling partner (e.g., the aryl group from an organostannane) is transferred to the palladium center, displacing the chloride.[14] For Suzuki reactions, this step requires activation of the boronic acid by a base.[16][19]

  • Reductive Elimination: The two organic fragments (the acyl group and the transferred group) couple and are ejected from the palladium center, forming the desired ketone product and regenerating the active Pd(0) catalyst.[20] This is often the rate-limiting step, and bulky, electron-rich ligands are used to accelerate it.[21][22] A stalled reaction could indicate a slow reductive elimination, allowing more time for catalyst decomposition.

Q: My reaction seems to work with one batch of catalyst but not another, even from the same supplier. Why the inconsistency?

A: This frustrating issue often points to subtle differences in catalyst quality or handling.

  • Precatalyst vs. Active Catalyst: Remember that what you add to the flask is often a stable precatalyst. Its efficient conversion to the active Pd(0) species is critical.[23] Different batches may have slight variations in purity or physical form that affect this activation step.

  • Handling and Storage: Palladium catalysts and, especially, phosphine ligands can be sensitive.[1] A bottle that has been opened multiple times may have been exposed to small amounts of air and moisture, leading to gradual degradation. It is good practice to store these sensitive reagents in a glovebox or a desiccator and to use fresh batches for critical reactions.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). Benchchem.
  • Palladium-catalyzed cross-coupling reactions. (2025, August 15). Fiveable.
  • Palladium catalyst issues in cross-coupling reactions. (n.d.). Benchchem.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025, December). Benchchem.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society.
  • Reductive Elimination. (n.d.). OpenOChem Learn.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005, June 29). PubMed.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • troubleshooting low yields in 9-BBN Suzuki coupling. (n.d.). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Reductive elimination. (n.d.). Wikipedia.
  • Stille reaction. (n.d.). Wikipedia.
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2020, November 24). MDPI.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.
  • Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. (2005, September 17). The Journal of Organic Chemistry.
  • Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. (2005). Organic Chemistry Portal.
  • 14.1.3: Reductive Elimination. (2026, January 8). Chemistry LibreTexts.
  • Temperature effect on coupling reaction. (n.d.). ResearchGate.
  • Stille Coupling. (2023, June 30). Chemistry LibreTexts.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. (2021, March 19). PMC.
  • Reasons for stalling of a Negishi coupling? (2023, March 5). Reddit.
  • Recent Advances in Acyl Suzuki Cross-Coupling. (2019, January 8). MDPI.

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of Ethyl 10-chloro-10-oxodecanoate

Welcome to the technical support guide for Ethyl 10-chloro-10-oxodecanoate (CAS 6946-46-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Ethyl 10-chloro-10-oxodecanoate (CAS 6946-46-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling of this moisture-sensitive reagent. The following question-and-answer format directly addresses common challenges and provides troubleshooting strategies to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Ethyl 10-chloro-10-oxodecanoate, and why is it so sensitive to moisture?

Ethyl 10-chloro-10-oxodecanoate is a bifunctional organic molecule featuring an ethyl ester at one end of a ten-carbon chain and a highly reactive acyl chloride at the other. The high reactivity of the acyl chloride group is the primary reason for its moisture sensitivity.[1][2][3] The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[2][4] This makes it extremely susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[1][4][5]

Q2: What happens if my Ethyl 10-chloro-10-oxodecanoate is exposed to moisture?

Exposure to moisture will lead to the hydrolysis of the acyl chloride functional group, converting it into a carboxylic acid.[1][4][6] This side reaction is often undesirable as it consumes your starting material and introduces an impurity, 10-ethoxy-10-oxodecanoic acid, into your reaction mixture. This can significantly reduce the yield of your desired product and complicate purification.

Q3: How should I properly store Ethyl 10-chloro-10-oxodecanoate?

Proper storage is the first line of defense against degradation. Here are the key recommendations:

  • Cool and Dry Environment: Store the reagent in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7][8] A freezer is often recommended for long-term storage.[9]

  • Tightly Sealed Container: The container must be tightly sealed to prevent the ingress of atmospheric moisture.[7][8] For enhanced protection, consider wrapping the cap with Parafilm.[7]

  • Inert Atmosphere: For optimal stability, store the reagent under an inert atmosphere, such as nitrogen or argon.[9] Many suppliers provide acyl chlorides in Sure/Seal™ bottles, which are designed for this purpose.[10]

Storage ConditionRecommendationRationale
Temperature Store in a freezer for long-term storage.[9]Reduces the rate of any potential decomposition reactions.
Atmosphere Store under an inert gas (Nitrogen or Argon).[9]Prevents exposure to atmospheric moisture and oxygen.[11]
Container Tightly sealed container, preferably with a Teflon-lined cap.[7]Minimizes moisture ingress. Teflon provides an inert sealing surface.
Q4: What are the essential personal protective equipment (PPE) I should wear when handling this compound?

Ethyl 10-chloro-10-oxodecanoate and other acyl chlorides are corrosive and lachrymatory (tear-inducing).[2][12] Always handle this reagent in a well-ventilated chemical fume hood and wear the following PPE:

  • Safety goggles or a face shield.[7][13]

  • A flame-resistant lab coat.

  • Chemically resistant gloves (e.g., nitrile or neoprene).[14]

  • Closed-toe shoes.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: My reaction yield is consistently low, and I suspect my starting material is degraded.

Possible Cause: The most likely culprit is the hydrolysis of Ethyl 10-chloro-10-oxodecanoate due to exposure to moisture.[4]

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting your reaction, you can check the purity of your acyl chloride.

    • FT-IR Spectroscopy: A sharp carbonyl (C=O) stretch for an acyl chloride typically appears around 1800 cm⁻¹. The corresponding carboxylic acid will show a broader carbonyl peak at a lower frequency (around 1700-1725 cm⁻¹) and a broad O-H stretch from 2500-3300 cm⁻¹.[4]

    • ¹H NMR Spectroscopy: The protons adjacent to the carbonyl group will have a characteristic chemical shift. The presence of a broad singlet corresponding to a carboxylic acid proton would indicate hydrolysis.[4]

    • Derivatization followed by HPLC: For quantitative analysis of purity, a derivatization method can be employed. The acyl chloride can be reacted with an agent like 2-nitrophenylhydrazine to form a stable derivative that can be analyzed by HPLC.[15][16][17]

  • Implement Anhydrous Techniques: If you confirm your starting material is pure, the issue likely lies in your experimental setup.

    • Glassware Preparation: All glassware must be rigorously dried before use. This can be achieved by heating it in an oven at >120°C for several hours and then allowing it to cool under a stream of dry inert gas or in a desiccator.[7][10][18]

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried using molecular sieves.[4]

    • Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas like nitrogen or argon using a Schlenk line or a glovebox.[7][11][18][19] This is crucial for preventing atmospheric moisture from entering your reaction vessel.

Issue 2: During the workup, I'm having trouble separating my product from a water-soluble impurity.

Possible Cause: If your reaction produced the hydrolyzed carboxylic acid byproduct, it might be partially soluble in the aqueous phase during extraction, especially if the pH is basic.

Troubleshooting Steps:

  • Acidic Wash: During your aqueous workup, a dilute acid wash (e.g., 1M HCl) can help protonate the carboxylate salt, making the carboxylic acid byproduct more soluble in the organic layer. This might seem counterintuitive, but it can help in subsequent purification steps.

  • Base Wash: Conversely, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can deprotonate the carboxylic acid, making it more soluble in the aqueous layer and thus separating it from your desired neutral product.

  • Chromatography: If co-extraction is an issue, column chromatography is often the most effective method for separating your desired product from the carboxylic acid impurity.

Issue 3: My reaction is sluggish or not proceeding to completion.

Possible Cause: While less common for highly reactive acyl chlorides, several factors could contribute to a slow reaction.

Troubleshooting Steps:

  • Check Reagent Purity: As mentioned in Issue 1, ensure your Ethyl 10-chloro-10-oxodecanoate has not degraded.

  • Solvent Choice: The choice of solvent can influence reaction rates. Ensure your solvent is compatible with your reaction and is sufficiently anhydrous.

  • Temperature Control: Some reactions may require heating to proceed at a reasonable rate. However, be cautious, as higher temperatures can also accelerate side reactions.

  • Catalyst/Base Activity: If your reaction requires a catalyst or a base (e.g., pyridine or triethylamine to scavenge HCl), ensure it is pure and active.[4][5]

Section 3: Experimental Protocols

Protocol 1: General Handling and Dispensing of Ethyl 10-chloro-10-oxodecanoate Under an Inert Atmosphere

This protocol describes the safe transfer of the reagent from a Sure/Seal™ bottle to a reaction flask using a syringe.

Materials:

  • Sure/Seal™ bottle of Ethyl 10-chloro-10-oxodecanoate

  • Dry, nitrogen-flushed syringe with a long needle

  • Schlenk line with a supply of dry nitrogen or argon

  • Oven-dried reaction flask with a rubber septum

Workflow Diagram:

G cluster_prep Preparation cluster_transfer Transfer p1 Oven-dry glassware p2 Assemble reaction setup under N2 p1->p2 p3 Purge syringe with N2 p2->p3 t1 Pressurize Sure/Seal™ bottle with N2 p3->t1 t2 Withdraw reagent with syringe t1->t2 t3 Transfer reagent to reaction flask t2->t3

Caption: Workflow for transferring a moisture-sensitive reagent.

Procedure:

  • Glassware Preparation: Ensure all glassware, including the reaction flask and syringe, is thoroughly oven-dried and cooled under a stream of inert gas.[10][18]

  • Setup: Assemble the reaction flask on a Schlenk line and purge it with nitrogen or argon by cycling between vacuum and the inert gas supply.[19]

  • Syringe Preparation: Purge the syringe with the inert gas to remove any air and moisture.

  • Pressurize Reagent Bottle: Insert a needle connected to the inert gas line through the septum of the Sure/Seal™ bottle to create a slight positive pressure.[18]

  • Withdraw Reagent: Insert the needle of the prepared syringe through the septum and withdraw the desired volume of Ethyl 10-chloro-10-oxodecanoate. The positive pressure in the bottle will help fill the syringe.[18]

  • Transfer to Flask: Quickly transfer the reagent to the reaction flask by piercing the septum and injecting the liquid.

  • Clean-up: Immediately quench the residual reagent in the syringe by drawing up and expelling a suitable solvent (e.g., isopropanol) in a separate flask.[10]

Protocol 2: Quenching and Disposal of Excess Ethyl 10-chloro-10-oxodecanoate

Never dispose of unreacted acyl chlorides directly. They must be safely quenched first.

Materials:

  • Excess Ethyl 10-chloro-10-oxodecanoate

  • A suitable quenching agent (e.g., isopropanol, methanol, or water)[20]

  • A beaker or flask for the quenching process

  • Stir plate and stir bar

Procedure:

  • Prepare Quenching Solution: In a fume hood, place a beaker containing a suitable quenching agent (e.g., isopropanol) on a stir plate. The volume of the quenching agent should be sufficient to dilute and react with the acyl chloride.

  • Slow Addition: Slowly and carefully add the excess Ethyl 10-chloro-10-oxodecanoate to the stirring quenching agent.[20] The reaction is exothermic and will produce HCl gas, so slow addition and good ventilation are crucial.

  • Stir to Completion: Allow the mixture to stir until the reaction is complete (i.e., no more gas evolution is observed).

  • Neutralization (Optional): If necessary, the resulting acidic solution can be neutralized with a base (e.g., sodium bicarbonate) before disposal.

  • Disposal: Dispose of the quenched material in accordance with your institution's hazardous waste disposal procedures.[20]

Logical Relationship Diagram:

G cluster_reaction Reaction with Nucleophile (NuH) cluster_hydrolysis Side Reaction with Water reagent Ethyl 10-chloro-10-oxodecanoate product Desired Product (R-CO-Nu) reagent->product Desired Path acid Carboxylic Acid Impurity reagent->acid Undesired Path hcl HCl byproduct hcl2 HCl byproduct

Caption: Desired vs. undesired reaction pathways.

By understanding the inherent reactivity of Ethyl 10-chloro-10-oxodecanoate and implementing these meticulous handling and troubleshooting techniques, you can significantly improve the reliability and success of your experiments.

References
  • BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Safety Data Sheet.
  • Molecular Inorganic Chemistry, University of Amsterdam. (2008, April 12). Working with air and moisture sensitive compounds.
  • BenchChem. (n.d.). Identifying and minimizing side reactions of acyl chlorides.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 5). Safety Data Sheet.
  • BenchChem. (n.d.). A Comparative Guide to Validated Analytical Methods for Acyl Chlorides.
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet.
  • BenchChem. (n.d.). Managing air and moisture sensitivity of reagents.
  • SATHEE, IIT Kanpur. (n.d.). Chemistry Acid Chloride.
  • Fisher Scientific. (2012, April 16). Safety Data Sheet.
  • chemeurope.com. (n.d.). Acyl chloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018, October). Safety Data Sheet: Acetyl chloride.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • Machado, C. M., et al. (1998). Development of an Indirect Reverse Phase Method for the Quality Assessment of an Acyl Halide.
  • Chemos GmbH & Co. KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride D3.
  • BYJU'S. (2022, February 8). Formation of Acid Chlorides. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 327-333.
  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Reactions of Acyl Chlorides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • The Exam Formula. (n.d.). Acyl Chlorides. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Stability of Acyl Chlorides in Solution.

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Reference Data & Comparative Studies

Validation

Ethyl 10-chloro-10-oxodecanoate vs methyl 10-chloro-10-oxodecanoate in organic synthesis

In the advanced synthesis of macrocycles, PROTAC linkers, and ionizable lipids for lipid nanoparticles (LNPs), bifunctional building blocks are indispensable. Sebacoyl chloride monoesters—specifically methyl 10-chloro-10...

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Author: BenchChem Technical Support Team. Date: April 2026

In the advanced synthesis of macrocycles, PROTAC linkers, and ionizable lipids for lipid nanoparticles (LNPs), bifunctional building blocks are indispensable. Sebacoyl chloride monoesters—specifically methyl 10-chloro-10-oxodecanoate and ethyl 10-chloro-10-oxodecanoate —offer a highly reactive acyl chloride terminus for rapid amidation or esterification, paired with a stable ester terminus that can be orthogonally deprotected at a later stage.

While these two reagents differ by only a single methylene unit in their ester alkyl chain, this structural nuance fundamentally dictates their hydrolysis kinetics, lipophilicity, and solvent compatibility during multi-step syntheses. This guide provides an objective comparison of these two homologs, establishing a logical framework for their selection and detailing self-validating protocols for their application.

Physicochemical & Structural Profiling

Understanding the quantitative differences between the methyl and ethyl derivatives is the first step in predicting their behavior in complex reaction mixtures. The ethyl variant is slightly more lipophilic, which can influence partition coefficients during aqueous workups, while the methyl variant is slightly more volatile.

PropertyMethyl 10-chloro-10-oxodecanoateEthyl 10-chloro-10-oxodecanoate
CAS Number
Molecular Formula C₁₁H₁₉ClO₃C₁₂H₂₁ClO₃
Molecular Weight 234.72 g/mol 248.75 g/mol
Boiling Point 159–160 °C (at 9 mmHg)303.5 °C (at 760 mmHg)
Density 1.052 g/mL1.042 g/mL
Hydrolysis Kinetics Fast (Minimal steric hindrance)Slower (Increased steric bulk)
Relative Lipophilicity ModerateHigher (Aids organic extraction)

Mechanistic Insights: Causality in Ester Selection

The choice between a methyl and an ethyl sebacoyl monoester should never be arbitrary. As an application scientist, you must base your selection on the downstream reaction environment and the structural vulnerabilities of your target substrate.

1. Hydrolysis Kinetics & Steric Hindrance The methyl ester undergoes saponification at a noticeably faster rate than the ethyl ester. The ethyl group introduces slight steric bulk and electron-donating characteristics that stabilize the carbonyl carbon against nucleophilic attack by hydroxide ions . If your intermediate contains base-sensitive functional groups (e.g., epoxides, sensitive amides, or stereocenters prone to epimerization), the methyl ester is strictly preferred because it requires a shorter exposure time to basic conditions to achieve full deprotection.

2. Solvent-Induced Transesterification A frequent failure point in multi-step synthesis is unintended transesterification. If downstream steps (such as a catalytic hydrogenation or a recrystallization) require heating in ethanol, utilizing the methyl ester will lead to a complex, difficult-to-separate mixture of methyl and ethyl esters. In such workflows, the ethyl ester must be selected to maintain molecular homogeneity.

3. Lipophilicity in LNP Synthesis In the synthesis of lipid nanoparticles (LNPs), lipophilicity is a critical parameter. The ethyl ester provides a slightly higher LogP, which can be advantageous when coupling to highly polar polyamine headgroups. The added lipophilicity helps pull the intermediate into the organic phase during liquid-liquid extraction, drastically improving isolated yields .

SelectionLogic Start Select Sebacoyl Building Block Cond1 Base-Sensitive Substrate? Start->Cond1 Cond2 Ethanol Solvent in Downstream? Cond1->Cond2 NO Methyl Methyl 10-chloro- 10-oxodecanoate Cond1->Methyl YES (Fast Hydrolysis) Cond2->Methyl NO (Standard Choice) Ethyl Ethyl 10-chloro- 10-oxodecanoate Cond2->Ethyl YES (Avoid Transesterification)

Logical decision matrix for selecting between methyl and ethyl sebacoyl chlorides.

Self-Validating Experimental Protocols

To ensure high fidelity in linker synthesis, the following protocols integrate built-in validation checkpoints. This ensures that any failure is caught immediately, preventing the waste of expensive downstream reagents.

Protocol 1: Nucleophilic Acyl Substitution (Amidation)

Objective: Couple the sebacoyl monoester to a primary amine substrate.

Causality in Reagent Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as the base instead of Triethylamine (TEA). DIPEA’s steric bulk prevents it from acting as a competing nucleophile, suppressing the formation of ketene intermediates or acylammonium side products that lower the overall yield.

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Addition: Dissolve the selected sebacoyl chloride monoester (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent exothermic side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting amine on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). The disappearance of the ninhydrin-active amine spot and the appearance of a higher Rf​ UV/I₂-active spot confirms complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Orthogonal Deprotection (Saponification)

Objective: Hydrolyze the terminal ester to reveal the carboxylic acid for subsequent coupling.

Causality in Reagent Selection: The co-solvent must strictly match the ester alkyl chain (Methanol for methyl esters, Ethanol for ethyl esters). If you use methanol to hydrolyze an ethyl ester, the intermediate equilibrium phase will generate a mixture of methyl and ethyl esters via transesterification before total hydrolysis occurs, complicating isolation if the reaction stalls .

Step-by-Step Methodology:

  • Preparation: Dissolve the purified amide-ester intermediate in a 2:1:1 mixture of THF / Alcohol (MeOH or EtOH, matching the ester) / H₂O.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) in one portion. Stir at room temperature for 4 hours (for methyl esters) or 6-8 hours (for ethyl esters).

  • Self-Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and inject into the LC-MS. Confirm the disappearance of the ester mass [M+H]+ and the dominant presence of the carboxylic acid mass.

  • Workup: Evaporate the volatile organic solvents (THF/Alcohol) under reduced pressure. Dilute the remaining aqueous layer with water and acidify to pH 2 using 1M HCl.

  • Isolation: Extract the precipitated product with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure mono-amide mono-acid.

ExpWorkflow A 1. Acylation (R-NH2 + Sebacoyl-Cl) B 2. Intermediary Validation (TLC/MS) A->B C 3. Saponification (LiOH, THF/H2O) B->C If >95% pure D 4. Acidification & Extraction (HCl, EtOAc) C->D E 5. Final Validation (NMR/HPLC) D->E

Self-validating synthetic workflow for sebacoyl linker integration and deprotection.

Conclusion

Both methyl 10-chloro-10-oxodecanoate and ethyl 10-chloro-10-oxodecanoate are highly effective bifunctional reagents. The methyl ester is the standard choice for general synthesis due to its rapid and mild deprotection profile. However, the ethyl ester is the superior candidate when downstream processes involve ethanol as a solvent or when synthesizing highly polar intermediates that require an extra degree of lipophilicity for efficient extraction.

References

  • Methyl 10-chloro-10-oxodecanoate (CID 544219) . PubChem, National Center for Biotechnology Information. Available at:[Link]

  • Ethyl 10-chloro-10-oxodecanoate (CID 245374) . PubChem, National Center for Biotechnology Information. Available at:[Link]

  • Greene's Protective Groups in Organic Synthesis, 4th Edition . John Wiley & Sons, Inc. Available at:[Link]

  • Patent EP4059505B1 - LIPID COMPOSITION. European Patent Office / Google Patents.
Comparative

HPLC Method Development and Validation for Ethyl 10-Chloro-10-Oxodecanoate: A Comparative Guide

Introduction: The Analytical Challenge of Acyl Chlorides Ethyl 10-chloro-10-oxodecanoate (CAS 6946-46-9), also known as sebacoyl chloride monoethyl ester, is a critical bifunctional intermediate used in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Acyl Chlorides

Ethyl 10-chloro-10-oxodecanoate (CAS 6946-46-9), also known as sebacoyl chloride monoethyl ester, is a critical bifunctional intermediate used in the synthesis of complex pharmaceuticals and polymers[1]. However, quantifying this highly reactive acyl chloride via High-Performance Liquid Chromatography (HPLC) presents a significant analytical hurdle.

As a Senior Application Scientist, I frequently see analytical methods fail because they do not account for the inherent instability of the acid chloride moiety. Acyl chlorides are highly electrophilic; when subjected to standard reversed-phase (RP) HPLC, the protic solvents in the mobile phase (such as water or methanol) rapidly attack the carbonyl carbon[2]. This on-column hydrolysis converts the acyl chloride into the corresponding carboxylic acid (ethyl hydrogen sebacate), leading to split peaks, poor recovery, and irreproducible retention times. Consequently, pre-column derivatization is not merely an option—it is a chemical necessity to stabilize the analyte prior to injection[3].

Mechanistic Rationale & Comparison of Analytical Strategies

To establish a robust quality control method, we must evaluate the causality behind our experimental choices. Below is an objective comparison of three distinct analytical approaches for ethyl 10-chloro-10-oxodecanoate.

Alternative A: Direct HPLC-UV (No Derivatization)
  • Mechanism: Direct injection onto a C18 column using water/acetonitrile gradients.

  • Result: Complete failure. The compound hydrolyzes dynamically during the chromatographic run due to the aqueous mobile phase.

  • Verdict: Unsuitable for quantitative analysis or quality control.

Alternative B: Methanol Quenching (In-situ Esterification)
  • Mechanism: The sample is dissolved in anhydrous methanol, which acts as both solvent and derivatizing agent, converting the acid chloride to methyl ethyl sebacate[3].

  • Result: While the resulting diester is chemically stable in aqueous mobile phases, aliphatic esters lack a conjugated π -electron system. UV detection is restricted to low wavelengths (< 210 nm), where mobile phase absorbance creates severe baseline drift and poor signal-to-noise ratios.

  • Verdict: Acceptable only if coupled with Mass Spectrometry (LC-MS) or Charged Aerosol Detection (CAD), which significantly increases operational complexity and equipment costs[2].

Recommended Method: Pre-Column Derivatization with Aniline
  • Mechanism: The acid chloride is reacted with an excess of aniline (a primary aromatic amine) in a non-protic solvent to form a stable phenylamide derivative[4].

  • Result: The nucleophilic acyl substitution is rapid and quantitative at room temperature. Crucially, the addition of the aniline moiety introduces a strong aromatic chromophore, shifting the UV absorption maximum ( λmax​ ) to approximately 240–254 nm.

  • Verdict: Superior performance. This method enables highly sensitive, robust, and cost-effective analysis using standard HPLC-UV systems without matrix interference[4].

Quantitative Data Presentation

The following table summarizes the experimental performance of the three strategies based on typical laboratory validation data.

Analytical ParameterAlternative A: Direct HPLCAlternative B: Methanol QuenchRecommended: Aniline Derivatization
Analyte Stability (In-Solution) < 5 minutes (rapid hydrolysis)> 24 hours> 48 hours
Primary Detection Mode UV (Fails)LC-MS or CADHPLC-UV
Optimal UV Wavelength N/A205 nm (High baseline noise)254 nm (Clean baseline)
Limit of Quantitation (LOQ) N/A~5.0 µg/mL (UV) / 0.1 µg/mL (MS)0.05 µg/mL (UV)
Method Complexity LowHigh (Requires MS/CAD)Moderate (Requires 15 min prep)

Experimental Protocol: Aniline Derivatization Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. It includes a reagent blank to confirm that excess derivatizing agent does not co-elute with the target analyte.

Step 1: Reagent Preparation

  • Derivatizing Solution: Prepare a 0.1 M solution of analytical-grade aniline in anhydrous acetonitrile. Causality: Anhydrous acetonitrile prevents competitive hydrolysis of the acid chloride by ambient water[4].

  • Base Catalyst (Optional but recommended): Add a stoichiometric amount of triethylamine (TEA) to the derivatizing solution to neutralize the HCl byproduct, driving the reaction to completion.

Step 2: Sample Derivatization

  • Accurately weigh ~50 mg of the ethyl 10-chloro-10-oxodecanoate sample into a 50 mL volumetric flask.

  • Dissolve in 20 mL of anhydrous acetonitrile.

  • Add 5.0 mL of the Derivatizing Solution.

  • Vortex for 30 seconds and let stand at room temperature for 15 minutes. Causality: The reaction between acyl chlorides and primary amines is exothermic and highly efficient, reaching >99% conversion within minutes[4].

  • Dilute to volume with acetonitrile and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Self-Validation Step: Prepare a "Reagent Blank" by substituting the sample with pure acetonitrile and following steps 3-5 to ensure no background interference.

Step 3: HPLC-UV Conditions

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Workflow A Ethyl 10-chloro-10-oxodecanoate (Reactive Acyl Chloride) B Aniline in Acetonitrile (Pre-column Derivatization) A->B Nucleophilic Attack (Room Temp, 15 min) C Phenylamide Derivative (Stable, UV-Active) B->C HCl Elimination D HPLC-UV Analysis (Detection at 254 nm) C->D Injection

Caption: Workflow for pre-column aniline derivatization of ethyl 10-chloro-10-oxodecanoate for HPLC.

Method Validation (ICH Q2(R2) Framework)

Once the derivatization protocol is established, the analytical procedure must be validated to demonstrate it is "fit for purpose" according to the latest ICH Q2(R2) guidelines[5].

  • Specificity: The method must unambiguously assess the analyte in the presence of components that may be expected to be present. The chromatogram of the Reagent Blank must show no interfering peaks at the retention time of the phenylamide derivative. Furthermore, the hydrolyzed impurity (ethyl hydrogen sebacate) does not react with aniline under these mild conditions and will elute significantly earlier, ensuring excellent peak purity[5].

  • Linearity & Range: A calibration curve of the derivatized standard should be prepared across 50% to 150% of the target specification limit. A correlation coefficient ( R2 ) of ≥0.999 demonstrates proportional UV response.

  • Accuracy: Evaluated by spiking known quantities of ethyl 10-chloro-10-oxodecanoate into a synthetic matrix. Recoveries must fall within 98.0% – 102.0%, proving that the derivatization efficiency is consistent and quantitative[5].

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day/different analysts) are assessed by analyzing six independent sample preparations. The Relative Standard Deviation (RSD) must be ≤2.0% .

Validation cluster_params Core Analytical Parameters Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Baseline Resolution > 1.5) Start->Spec Lin Linearity (R² ≥ 0.999) Start->Lin Acc Accuracy (98-102% Recovery) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec Sens Sensitivity (S/N > 10 for LOQ) Start->Sens

Caption: Core validation parameters for analytical procedures according to ICH Q2(R2) guidelines.

References

  • ICH Expert Working Group. "ICH Q2(R2) Validation of Analytical Procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Venkatramani, C. J., & Al-Sayah, M. A. "HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol." ResearchGate. URL: [Link]

  • "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review. URL: [Link]

  • "Cas 6946-46-9, ethyl 10-chloro-10-oxo-decanoate." LookChem. URL: [Link]

  • "The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate (CN107014944A)." Google Patents.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Ethyl 10-chloro-10-oxodecanoate using Quantitative NMR (qNMR)

For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth, technically-grounded comparison for validating the purity of Ethyl 10-chloro-10-oxodecanoate, a crucial building block in various synthetic pathways. We will explore the "why" and "how" of employing quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful primary ratio method of measurement, and contrast its performance with traditional analytical techniques.[1][2]

The Analytical Challenge: Why Purity Matters for Ethyl 10-chloro-10-oxodecanoate

Ethyl 10-chloro-10-oxodecanoate is a bifunctional molecule containing both an ester and a reactive acyl chloride group.[3][4] Impurities, such as the starting carboxylic acid or residual solvents from synthesis, can significantly impact downstream reaction yields, introduce unwanted byproducts, and compromise the integrity of the final compound. Therefore, a robust and accurate method for purity assessment is paramount.

Why qNMR? A Superior Approach to Purity Determination

Quantitative NMR (qNMR) has emerged as a premier technique for the purity determination of organic compounds, including APIs and reference standards.[5][6][7] Unlike chromatographic methods, which often require calibration curves with a reference standard of the analyte itself, qNMR is an absolute quantification method.[8][9] The fundamental principle of qNMR is that the integral area of an NMR peak is directly proportional to the number of nuclei responsible for that signal.[6] This allows for the direct comparison of the analyte's signal intensity to that of a certified internal standard of known purity and concentration.

Key Advantages of qNMR:

  • Primary Method: qNMR is recognized as a potential primary ratio method, meaning it can provide results with metrological traceability to the International System of Units (SI).[2] This is crucial for establishing certified reference materials.

  • No Identical Standard Required: Quantification can be achieved without needing a purified standard of Ethyl 10-chloro-10-oxodecanoate itself.[5][8] A single, well-characterized internal standard can be used for a multitude of analytes.

  • Simultaneous Information: A single qNMR experiment provides not only quantitative data on purity but also structural confirmation of the analyte and identification of impurities.[1]

  • High Precision and Accuracy: When performed correctly, qNMR can achieve precision and accuracy levels better than 1%.[10]

  • Non-Destructive: The sample can be recovered after analysis.

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, where each step is chosen to minimize potential errors and ensure the integrity of the final purity value.

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis A Accurate Weighing (Analyte & Internal Standard) B Dissolution in Deuterated Solvent A->B Metrological Balance C Transfer to NMR Tube B->C Homogeneous Solution D Instrument Calibration & Shimming C->D E Set Quantitative Parameters (zg Pulse Program) D->E T1 Measurement F Acquire 1H NMR Spectrum E->F Optimized d1, 90° pulse G Fourier Transform & Phasing F->G H Baseline Correction G->H I Signal Integration H->I J Purity Calculation I->J

Caption: The qNMR workflow for purity determination.

Detailed Experimental Protocol for Ethyl 10-chloro-10-oxodecanoate

1. Selection of the Internal Standard (IS):

The choice of a suitable internal standard is critical for accurate qNMR.[11] The ideal IS should:

  • Be highly pure and stable.

  • Have a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals.

  • Be chemically inert towards the analyte and the solvent.

  • Be soluble in the chosen deuterated solvent.

For Ethyl 10-chloro-10-oxodecanoate, Dimethyl Terephthalate (DMTP) is an excellent choice. Its aromatic and methyl ester protons appear as sharp singlets in regions of the ¹H NMR spectrum that are typically free from analyte signals.[12] It is soluble in common organic deuterated solvents like Chloroform-d (CDCl₃) and DMSO-d₆.[12]

2. Sample Preparation:

  • Accurate Weighing: Using a calibrated microbalance, accurately weigh approximately 10-20 mg of Ethyl 10-chloro-10-oxodecanoate and 5-10 mg of the internal standard (e.g., DMTP) into a clean, dry vial. The use of an ultra-microbalance can further enhance accuracy.[13] The goal is to achieve a signal intensity ratio between the analyte and the standard as close to 1:1 as possible for optimal integration accuracy.[9][14]

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, ensuring it is free from residual water which can react with the acyl chloride). Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and sensitivity.

  • Pulse Program: Use a simple single-pulse program (e.g., 'zg' on Bruker instruments).[9][15]

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): This is the most critical parameter.[14] To ensure complete relaxation of all protons, the relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[11][16] A preliminary T₁ measurement is highly recommended. A conservative value of 30-60 seconds is often used if T₁ is unknown.

    • Pulse Angle: A 90° pulse should be used to maximize the signal-to-noise ratio.[14][16]

    • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for precision better than 1%).[1][9][11]

    • Acquisition Time (AQ): Ensure the acquisition time is long enough for the Free Induction Decay (FID) to fully decay, preventing truncation artifacts.[9]

    • Temperature: Maintain a constant and regulated temperature (e.g., 298 K) throughout the experiment.[15][16]

4. Data Processing and Purity Calculation:

  • Processing:

    • Apply a gentle line broadening (e.g., LB = 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

    • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.[15]

  • Integration:

    • Select well-resolved, non-overlapping signals for both the analyte and the internal standard. For Ethyl 10-chloro-10-oxodecanoate, the triplet corresponding to the ethyl ester's -CH₂- protons is a good candidate. For DMTP, the singlet from the aromatic protons can be used.

    • Integrate the selected signals accurately.

  • Calculation: The purity of the analyte is calculated using the following equation:[9]

    Purity (% w/w) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • Subscripts 'a' and 's' refer to the analyte and the standard, respectively.

Comparison with Alternative Purity Analysis Methods

While qNMR offers significant advantages, it's essential to understand its performance in the context of other common analytical techniques.

Technique Principle Advantages for Ethyl 10-chloro-10-oxodecanoate Disadvantages for Ethyl 10-chloro-10-oxodecanoate
qNMR Signal intensity is directly proportional to the number of nuclei.- Absolute quantification without a specific reference standard.[8]- Provides structural information.- High precision and accuracy.[10]- Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures.[9]- Higher initial instrument cost.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.- High sensitivity for volatile impurities.- Well-established for purity analysis of acyl chlorides (after derivatization).[17]- Requires derivatization of the acyl chloride to avoid on-column degradation.[17][18]- Requires a specific reference standard for quantification.- Thermal decomposition of the analyte is a risk.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.- Widely available and versatile.- Can separate non-volatile impurities.- The high reactivity of the acyl chloride can lead to on-column reactions or poor peak shape.[18]- Derivatization is often necessary.[19]- Requires a specific reference standard and calibration curve.
Titration Reaction with a standardized titrant.- Simple and inexpensive for determining the acyl chloride content.- Not specific; will react with any acidic impurities (e.g., starting carboxylic acid, HCl).- Does not provide information on other organic impurities.

Trustworthiness and Validation: A Self-Contained System

The qNMR methodology, when executed with the stringent parameters outlined, constitutes a self-validating system. The use of a certified reference material from a national metrology institute like NIST provides a direct link to the SI, ensuring the highest level of accuracy and traceability.[20][21][22] Furthermore, the method's performance can be validated according to ICH guidelines (Q2(R2)) for parameters such as specificity, linearity, accuracy, and precision.[23][24][25]

Conclusion: The Authoritative Choice for Purity Validation

For the definitive purity assessment of Ethyl 10-chloro-10-oxodecanoate, qNMR stands out as the most authoritative and reliable technique. Its ability to provide absolute quantification, structural confirmation, and impurity identification in a single, non-destructive experiment is unparalleled. While other methods have their place, the inherent accuracy, precision, and metrological traceability of a well-executed qNMR experiment make it the gold standard for researchers, scientists, and drug development professionals who demand the highest level of confidence in their analytical results.

References

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]

  • National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group. Retrieved from [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017, October 25). ACS Publications. Retrieved from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025, April 19). MDPI. Retrieved from [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018, January 8). Retrieved from [Link]

  • qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2020, October 1). Retrieved from [Link]

  • [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. (2014, September 15). PubMed. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). (2018, July 30). ACS Publications. Retrieved from [Link]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (n.d.). J-Stage. Retrieved from [Link]

  • NIST PS1. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • CATO. (n.d.). Ethyl 10-chloro-10-oxodecanoate. Retrieved from [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. (n.d.). ACS Publications. Retrieved from [Link]

  • Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. (2019, March 13). BIPM. Retrieved from [Link]

  • ICH Test Procedures and Acceptance Criteria for Biological Products. (n.d.). National Toxicology Program. Retrieved from [Link]

  • QNMR for Reference Material Preparation. (2021, February 18). Encyclopedia.pub. Retrieved from [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023, January 5). PubMed. Retrieved from [Link]

  • qNMR Internal Standard Reference Data (ISRD). (2019, March 14). BIPM. Retrieved from [Link]

  • Solving Challenges of Automated 1D and 2D Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Using CRAFT. (2022, March 30). Technology Networks. Retrieved from [Link]

  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). Retrieved from [Link]

  • REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. (n.d.). IJCRT.org. Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]

  • Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. (n.d.). Science and Education Publishing. Retrieved from [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. (2025, March 31). Reddit. Retrieved from [Link]

  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. (n.d.). PubMed. Retrieved from [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (n.d.). Google Patents.

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Comparative

Comparative Stability Guide: Ethyl 10-chloro-10-oxodecanoate in Acidic vs. Basic Environments

Executive Summary Ethyl 10-chloro-10-oxodecanoate (commonly known as ethyl sebacoyl chloride) is a highly versatile bifunctional intermediate utilized extensively in drug development, targeted delivery systems, and polym...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 10-chloro-10-oxodecanoate (commonly known as ethyl sebacoyl chloride) is a highly versatile bifunctional intermediate utilized extensively in drug development, targeted delivery systems, and polymer synthesis. Structurally, it features a highly reactive acyl chloride at one terminus and a moderately stable ethyl ester at the other, separated by an 8-carbon aliphatic spacer.

Because these two functional groups possess drastically different electrophilic properties, the molecule's stability is strictly dictated by the pH of its surrounding medium. This guide provides an objective, data-driven comparison of its degradation kinetics in acidic versus basic environments, complete with self-validating experimental protocols for accurate stability tracking.

Mechanistic Causality & Functional Group Reactivity

To accurately predict the stability of ethyl 10-chloro-10-oxodecanoate, we must isolate the mechanistic reactivity of its two distinct termini:

  • The Acyl Chloride Terminus: The carbonyl carbon of the acyl chloride is rendered intensely electrophilic by the dual electron-withdrawing inductive effects of the oxygen and chlorine atoms (1[1]). Because chloride is an excellent leaving group, acyl chlorides undergo rapid hydrolysis even in neutral or acidic water, typically following pseudo-first-order kinetics (2[2]). In basic media, the strongly nucleophilic hydroxide (OH⁻) ion accelerates this degradation to near-instantaneous rates.

  • The Ethyl Ester Terminus: Esters are significantly less electrophilic. Under acidic conditions, ester hydrolysis is a slow, reversible, equilibrium-driven process that necessitates the initial protonation of the carbonyl oxygen to make the carbon susceptible to attack by water (3[3]). Conversely, under basic conditions, esters undergo saponification. This base-promoted hydrolysis is fast and strictly irreversible, as the formation of the resonance-stabilized carboxylate anion prevents any backward reaction, following second-order kinetics (4[4], 5[5]).

Comparative Stability Profile

The following table summarizes the divergent kinetic behavior and primary degradants of the molecule when exposed to aqueous acidic versus basic environments.

ParameterAcidic Conditions (pH ~2.0)Basic Conditions (pH ~12.0)
Acyl Chloride Kinetics Rapid pseudo-first-order hydrolysisInstantaneous degradation
Ethyl Ester Kinetics Slow, reversible equilibriumFast, irreversible saponification
Primary Mechanism Weak nucleophilic attack by H₂O on protonated carbonylsStrong nucleophilic attack by OH⁻ on unprotonated carbonyls
Dominant Species (t = 1 min) Monoethyl sebacate (Ester intact, Chloride hydrolyzed)Monoethyl sebacate salt
Dominant Species (t = 24 hrs) Equilibrium mixture (Monoethyl sebacate & Sebacic acid)Sebacate dianion (Fully hydrolyzed)

Experimental Methodologies for Stability Assessment

To objectively compare these degradation profiles, the following self-validating experimental protocols are designed for LC-MS analysis. A critical challenge in this workflow is differentiating between in situ hydrolysis and degradation occurring artifactually during the analytical run.

Protocol A: Acidic Degradation Kinetics (pH 2.0)

Causality Focus: Because acyl chlorides react directly with water, standard aqueous quenching is ineffective. We utilize an anhydrous amine derivatization step to trap unreacted acyl chloride, proving its exact concentration at the moment of sampling.

  • Preparation: Dissolve ethyl 10-chloro-10-oxodecanoate in anhydrous acetonitrile to a concentration of 10 mM.

  • Initiation: Inject 100 µL of the stock into 900 µL of 50 mM phosphate buffer (pH 2.0) maintained at 25°C.

  • Sampling & Trapping (Self-Validation): At intervals of 1, 5, 15, and 60 minutes, withdraw 50 µL aliquots. Immediately inject each aliquot into 450 µL of anhydrous acetonitrile containing 1% diethylamine.

    • Mechanism: The diethylamine instantly reacts with any surviving acyl chloride to form a stable diethylamide, effectively freezing the acyl chloride degradation while leaving the already-hydrolyzed carboxylic acid untouched.

  • Analysis: Analyze via LC-MS. Quantify the diethylamide derivative (representing intact acyl chloride) versus monoethyl sebacate (hydrolyzed acyl chloride).

Protocol B: Basic Degradation Kinetics (pH 12.0)

Causality Focus: Base-catalyzed saponification of the ester must be halted immediately upon sampling to obtain accurate kinetic data.

  • Preparation: Utilize the same 10 mM anhydrous stock solution.

  • Initiation: Inject 100 µL of the stock into 900 µL of 50 mM borate buffer (pH 12.0) at 25°C.

  • Sampling & Quenching: At rapid intervals (10s, 30s, 1 min, 5 min), withdraw 50 µL aliquots. Immediately quench by dispensing into 450 µL of 0.1 M aqueous acetic acid.

    • Mechanism: The sudden drop in pH neutralizes the hydroxide ions, instantly halting the irreversible saponification of the ethyl ester (4[4]).

  • Analysis: Analyze via LC-MS to track the rapid disappearance of the monoethyl sebacate intermediate and the appearance of the sebacate dianion.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent degradation pathways of the bifunctional molecule under both pH regimes.

G cluster_acid Acidic Aqueous Media (pH < 4) cluster_base Basic Aqueous Media (pH > 10) Start Ethyl 10-chloro-10-oxodecanoate (Bifunctional) Acid Protonation & H2O Attack Start->Acid Base Hydroxide (OH-) Attack Start->Base Acid_P1 Monoethyl Sebacate (Acyl Chloride Hydrolyzed) Acid->Acid_P1 Fast (t1/2 < 1 min) Acid_P2 Sebacic Acid (Ester Hydrolyzed) Acid_P1->Acid_P2 Slow / Equilibrium Base_P1 Monoethyl Sebacate Salt (Acyl Chloride Hydrolyzed) Base->Base_P1 Instantaneous Base_P2 Sebacate Dianion (Saponification Complete) Base_P1->Base_P2 Fast / Irreversible

Fig 1. Divergent hydrolysis pathways of Ethyl 10-chloro-10-oxodecanoate under acidic vs basic media.

References

  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water - ResearchGate.
  • Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides - Sparkl.
  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters - ChemRxiv.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps.
  • Ester Hydrolysis - A Level Chemistry Revision Notes - Save My Exams.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 10-chloro-10-oxodecanoate proper disposal procedures

As a Senior Application Scientist, I frequently encounter operational bottlenecks surrounding the disposal of highly reactive synthetic intermediates. Ethyl 10-chloro-10-oxodecanoate (CAS: 6946-46-9), also known as ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter operational bottlenecks surrounding the disposal of highly reactive synthetic intermediates. Ethyl 10-chloro-10-oxodecanoate (CAS: 6946-46-9), also known as ethyl sebacoyl chloride, is a bifunctional molecule featuring both an ester and a highly reactive acyl chloride moiety[1]. While it is an invaluable building block in pharmaceutical synthesis and fragrance development[2], its disposal presents a significant logistical and safety challenge.

Proper disposal of this compound is not merely about waste segregation; it requires a controlled chemical deactivation (quenching) to ensure laboratory safety and environmental compliance. This guide provides a self-validating, step-by-step standard operating procedure (SOP) for the safe handling and disposal of Ethyl 10-chloro-10-oxodecanoate.

Chemical Profile & Mechanistic Causality of Hazard

To manage a chemical safely, one must first understand the causality of its reactivity. The carbon atom of the acyl chloride group in Ethyl 10-chloro-10-oxodecanoate is highly electron-deficient.

The Hazard Mechanism: Nucleophilic attack by protic solvents (such as water) leads to the rapid expulsion of the chloride leaving group, generating corrosive hydrogen chloride (HCl) gas and thermal energy[3]. If this hydrolysis occurs uncontrolled—such as pouring the unquenched chemical directly into an aqueous waste carboy—the rapid exothermic expansion can over-pressurize the container. This leads to explosive rupture and the aerosolization of severe skin and eye irritants. Therefore, the disposal protocol must systematically dismantle this reactivity through controlled kinetics.

Table 1: Physicochemical and Hazard Profile of Ethyl 10-chloro-10-oxodecanoate

Property / ParameterData / Description
CAS Number 6946-46-9[2]
Molecular Formula C₁₂H₂₁ClO₃[1]
Density 1.042 g/cm³[1]
Boiling Point 303.5 ºC at 760 mmHg[1]
Primary Hazards Corrosive, Reacts violently with water, Causes severe skin burns and eye damage[3]
Incompatibilities Water, Alcohols, Amines, Strong bases, Oxidizing agents[3]

The Quenching Protocol: Step-by-Step Methodology

Trustworthiness & Validation: This protocol operates as a self-validating system. By controlling the rate of nucleophilic addition (dropwise) and the temperature of the system (ice bath), we dictate the kinetics of the degradation. Unused or residual acyl chlorides must never be exposed directly to water; they should be quenched slowly into a stirred, cooled solution of a weak base or a high-boiling alcohol[4].

Required Materials & PPE
  • Engineering Controls: Certified operational chemical fume hood.

  • PPE: Tightly fitting safety goggles, face shield, fire/flame-resistant lab coat, and butyl-rubber gloves[5].

  • Apparatus: Round-bottom flask, magnetic stirrer, stir bar, ice-water bath, dropping funnel or glass syringe.

  • Reagents: Isopropanol (preferred for organic solubility and slower reaction kinetics) or 10% w/v aqueous Sodium Bicarbonate (NaHCO₃).

Step-by-Step Deactivation Procedure
  • System Preparation: Set up a round-bottom flask containing an excess of the quenching solution (e.g., 10 mL of isopropanol per 1 gram of Ethyl 10-chloro-10-oxodecanoate) over a magnetic stirrer. Submerge the flask in an ice-water bath. Causality: The ice bath acts as a thermal sink to absorb the exothermic heat of the solvolysis reaction, preventing solvent boil-off.

  • Atmospheric Control (Recommended): Purge the headspace of the flask with an inert gas (Nitrogen or Argon) to prevent ambient moisture from initiating uncontrolled surface hydrolysis[3].

  • Controlled Addition: Using a dropping funnel or syringe, add the Ethyl 10-chloro-10-oxodecanoate dropwise to the vigorously stirred quenching solution[4]. Causality: Dropwise addition ensures the reactive acyl chloride remains the limiting reagent at all times, preventing thermal runaway and controlling the rate of HCl or CO₂ evolution.

  • Reaction Maturation: Once the addition is complete, maintain stirring in the ice bath for 30 minutes. Gradually remove the ice bath and allow the mixture to reach room temperature. Stir for an additional 1-2 hours to ensure 100% conversion of the acyl chloride.

  • Neutralization & Validation: If isopropanol was used, the solution now contains dissolved HCl. Carefully add 10% aqueous NaHCO₃ dropwise until effervescence (CO₂ release) completely ceases. Verify with pH paper that the solution is neutral (pH 6–8). Causality: The cessation of gas evolution and a neutral pH physically validate that the reactive species and corrosive byproducts have been fully neutralized.

Visualizing the Disposal Workflow

To ensure operational clarity, the following diagram maps the logical progression from reactive hazard to compliant waste.

G Start Unused/Residual Ethyl 10-chloro-10-oxodecanoate Prep Preparation (Fume Hood, Ice Bath, Ar/N2) Start->Prep Quench Controlled Quenching (Dropwise into cold iPrOH or NaHCO3) Prep->Quench Transfer Neutralize Neutralization & pH Check (Adjust to pH 6-8) Quench->Neutralize Complete reaction Waste Waste Segregation (Halogenated Organic/Aqueous Waste) Neutralize->Waste Safe mixture Dispose EHS Handover (Final Disposal) Waste->Dispose

Logical workflow for the safe quenching and disposal of Ethyl 10-chloro-10-oxodecanoate.

Waste Segregation and Logistical Handover

Once the acyl chloride is fully deactivated and neutralized, it safely transitions from an acute reactive hazard to standard chemical waste.

  • Classification: Because the original molecule contained a chlorine atom, the resulting neutralized mixture contains chloride ions (NaCl) and potentially residual halogenated organics. It must be classified and segregated as Halogenated Organic Waste to comply with environmental regulations.

  • Storage: Transfer the neutralized liquid to a designated, chemically compatible secondary containment waste carboy (e.g., heavy-duty HDPE). Crucial Step: Do not tightly seal the container immediately if there is any risk of residual CO₂ off-gassing; use a vented cap for the first 24 hours. Store in a designated flammables/hazardous waste area away from incompatible materials[5].

  • Labeling: Attach a completed Hazardous Waste label immediately[5]. Clearly list all constituents: "Quenched Ethyl 10-chloro-10-oxodecanoate derivatives, Isopropanol, Water, Sodium Chloride, Sodium Bicarbonate."

Emergency Spill Response

If a spill occurs prior to quenching, immediate action is required to prevent inhalation injuries or fires:

  • Evacuate & Ventilate: Notify personnel in the area, restrict access, and ensure the fume hood or room ventilation is maximizing air turnover[5]. Eliminate all ignition sources.

  • Containment (NO WATER): Do not use water or damp rags to clean the spill. Cover the spill entirely with an inert, dry absorbent material such as dry sand, vermiculite, or a specialized acid spill kit[6].

  • Cleanup: Wearing full PPE, carefully scoop the absorbed material into a sealable, dry container using non-sparking tools[3]. This container must be treated as highly reactive hazardous waste and handed over to the Environmental Health and Safety (EHS) office immediately.

References

  • Standard Operating Procedure for the use of Acetyl chloride | Western Carolina University | 5

  • Decanoic acid,10-chloro-10-oxo-, ethyl ester | Chemsrc | 1

  • Cas 6946-46-9, ethyl 10-chloro-10-oxo-decanoate | LookChem | 2

  • SAFETY DATA SHEET - Acetyl chloride | Fisher Scientific | 3

  • Pyrrole-2-carbonyl chloride Technical Guide | BenchChem | 4

  • An In-depth Technical Guide to Cinnamoyl Chloride: Safety, Handling, and Storage Protocols | BenchChem | 6

Sources

Handling

Personal protective equipment for handling Ethyl 10-chloro-10-oxodecanoate

Comprehensive Safety and Operational Guide for Handling Ethyl 10-chloro-10-oxodecanoate As a drug development professional or synthetic chemist, handling bifunctional aliphatic acyl chlorides requires moving beyond basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Ethyl 10-chloro-10-oxodecanoate

As a drug development professional or synthetic chemist, handling bifunctional aliphatic acyl chlorides requires moving beyond basic safety compliance into a deep understanding of chemical causality. Ethyl 10-chloro-10-oxodecanoate (CAS 6946-46-9) is a highly valuable intermediate used in pharmaceutical synthesis and fragrance development[1]. However, its acyl chloride functional group makes it aggressively electrophilic and highly sensitive to moisture.

This guide provides field-proven, self-validating protocols to ensure absolute safety and operational success when handling, reacting, and disposing of this compound.

Chemical Profile & Mechanistic Hazards

To design an effective safety protocol, we must first understand the molecular behavior of the compound.

The Hydrolysis Hazard: Acyl chlorides do not simply "mix" with water; they react violently. When Ethyl 10-chloro-10-oxodecanoate is exposed to atmospheric moisture or protic solvents, water acts as a nucleophile, attacking the carbonyl carbon. This forms a highly unstable tetrahedral intermediate that rapidly collapses, expelling a chloride ion. The immediate result is the generation of hydrogen chloride (HCl) gas [2].

Causality in Operations: This mechanistic reality dictates our entire approach. Because HCl gas is rapidly expansive and highly corrosive to mucous membranes, standard benchtop handling is strictly prohibited. The compound must be manipulated under inert conditions, and any quenching process must control the rate of nucleophilic attack to prevent an explosive release of gas.

Quantitative Chemical Data
PropertyValueCausality / Operational Impact
CAS Number 6946-46-9Unique identifier for SDS retrieval and strict inventory tracking[1].
Chemical Formula C12H21ClO3Indicates a long aliphatic chain (lipophilic) with a highly reactive acyl chloride head[1].
Molecular Weight 248.75 g/mol Required for precise stoichiometric calculations during amidation/esterification[1].
Boiling Point 303.5°C at 760 mmHgLow volatility at room temp, but aerosols generated during violent reactions pose severe inhalation risks[1].
Density 1.042 g/cm³Slightly denser than water; will sit at the aqueous interface during biphasic quenching, requiring vigorous stirring[1].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for acyl chlorides. Your PPE must act as a multi-layered, fail-safe system[2].

PPE CategorySpecificationCausality & Field Insight
Hand Protection Double-gloving: Heavy-duty Nitrile or Fluorinated Rubber (outer) over standard Nitrile (inner).Acid chlorides rapidly degrade thin nitrile. Double-gloving provides a critical buffer window. If the outer glove is contaminated, it can be safely doffed without exposing the skin[3].
Eye/Face Protection Chemical splash goggles AND a full face shield.Protects against violent, unpredictable pressure-release splatters that can occur during accidental hydrolysis or quenching[2].
Body Protection Flame-resistant (FR) lab coat and a chemical-resistant apron.Prevents corrosive burns to the skin and mitigates secondary fire hazards if reactive solvents are ignited.
Respiratory Certified Fume Hood (Sash kept below the breathing zone).Actively captures and exhausts evolved HCl gas. Never open the container outside of a properly functioning hood[2].

Operational Workflow & Visualization

The following diagram illustrates the logical progression of handling this moisture-sensitive compound, from storage to final waste segregation.

G A 1. Storage & Transfer Maintain Inert Ar/N2 Atmosphere B 2. PPE & Hood Setup Double Gloves, Face Shield, Sash Down A->B Transfer to Fume Hood C 3. Anhydrous Manipulation Schlenk Technique & Gas-Tight Syringes B->C Ensure Absolute Dryness D 4. Controlled Quenching Cold Methanol Solvolysis at 0°C C->D Post-Reaction Processing E 5. Waste Segregation Neutralize to pH 5.5-9.5 -> Halogenated Waste D->E Phase Separation & Verification

Operational workflow for safe handling and disposal of Ethyl 10-chloro-10-oxodecanoate.

Standard Operating Procedure: Anhydrous Reaction Setup

This protocol relies on a self-validating system to ensure absolute moisture exclusion.

Step 1: Glassware Preparation

  • Action: Bake all reaction flasks, stir bars, and syringes at 120°C for a minimum of 4 hours.

  • Causality: Removes microscopic surface-bound water molecules that would prematurely hydrolyze the acyl chloride into ethyl hydrogen sebacate and HCl gas.

Step 2: Atmospheric Purging

  • Action: Assemble the glassware while hot and purge with high-purity Argon or Nitrogen using a Schlenk line (minimum of 3 vacuum/gas cycles).

  • Validation: The system is validated as sealed and dry when the vacuum gauge reads < 0.1 Torr and holds pressure when isolated from the pump.

Step 3: Reagent Transfer

  • Action: Transfer anhydrous solvent (e.g., dry DCM or THF) and the Ethyl 10-chloro-10-oxodecanoate via a gas-tight syringe or cannula.

  • Causality: Prevents ambient humidity from entering the system during the physical transfer of the liquid.

Step 4: Temperature-Controlled Addition

  • Action: Add the acyl chloride dropwise to your nucleophile solution at 0°C (ice bath).

  • Causality: The reaction with amines or alcohols is highly exothermic. Cooling prevents solvent boil-off, thermal runaway, and the formation of unwanted side products.

Quenching and Disposal Protocols

CRITICAL WARNING: Never add water directly to unreacted Ethyl 10-chloro-10-oxodecanoate.

To dispose of leftover reagent or quench a completed reaction, you must utilize solvolysis rather than direct hydrolysis.

Step 1: Initial Dilution

  • Action: Dilute the reaction mixture with 2-3 volumes of an inert solvent (e.g., THF or DCM) and cool to 0°C in an ice bath.

Step 2: Alcohol Quench

  • Action: Slowly add cold, anhydrous methanol dropwise to the stirring solution.

  • Causality: Methanol reacts with the acyl chloride to form a stable diester (ethyl methyl sebacate)[4]. This solvolysis reaction is significantly less violent than hydrolysis and releases HCl at a manageable, controlled rate.

  • Validation: Quenching is complete when the dropwise addition of methanol no longer produces visible gas evolution (bubbling) in the solution.

Step 3: Aqueous Neutralization

  • Action: Slowly introduce a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Causality: The weak base safely neutralizes the dissolved HCl byproduct without generating excessive heat.

  • Validation: Continue the addition and stir vigorously until the aqueous phase tests between pH 5.5 and 9.5 using pH indicator strips[4].

Step 4: Waste Segregation

  • Action: Transfer the mixture to a separatory funnel. Drain the organic layer into a designated, clearly labeled "Halogenated Organic Waste" container[4].

  • Causality: Halogenated waste must be strictly segregated from general organic waste to prevent dangerous incompatibilities and comply with environmental regulations. Do not tightly cap the waste container immediately; allow it to vent in the fume hood for 24 hours to prevent pressure buildup from residual off-gassing[5].

Emergency Response Protocols

In the event of a failure in the primary containment systems:

  • Skin Exposure: Immediately move to the safety shower. Remove contaminated clothing while flushing the affected area with water for a minimum of 15 minutes. Have a colleague dial emergency services and specifically mention "corrosive acyl chloride and HCl exposure"[2].

  • Spill Outside the Fume Hood (> 5 mL): Do not attempt to clean it with standard absorbent pads. Evacuate the laboratory immediately, close all doors, post a "NO ENTRY - TOXIC GAS" sign, and contact your Environmental Health and Safety (EHS) department[2].

References

  • Cas 6946-46-9,ethyl 10-chloro-10-oxo-decanoate - LookChem. LookChem. Available at:[Link]

  • Waste Disposal Process - FEM ANALYTIKA LAB. FEM Analytika Lab. Available at:[Link]

  • CB-LSOP-Thiophosgene.docx - The Brückner Research Group. University of Connecticut. Available at:[Link]

  • Hazardous Waste Management Plan - Public Safety. Lafayette College. Available at:[Link]

Sources

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